Nlrp3-IN-25
Description
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Properties
Molecular Formula |
C17H19F3N4O5S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)anilino]-N-(1,4-oxazepan-4-ylsulfonyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25) |
InChI Key |
AXBUEIBPZRUIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Nlrp3-IN-25 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action, quantitative efficacy, and experimental protocols for the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-25. This molecule, also identified as compound 32 in its discovery publication, represents a potent and orally bioavailable agent from a new chemical class featuring an oxazole scaffold with an acylsulfamide group.[1][2]
Core Mechanism of Action
This compound is a selective inhibitor of the NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide array of pathogenic and sterile danger signals, orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second activation signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the multi-protein inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
While the precise binding site of this compound on the NLRP3 protein is not explicitly detailed in the discovery literature, its potent and selective inhibitory activity on IL-1β secretion suggests that it directly or indirectly interferes with the activation and assembly of the inflammasome complex. Structure-activity relationship studies of the oxazole acylsulfamide series indicate that the acylsulfamide moiety plays a crucial role in the inhibitory activity, likely through specific hydrogen bonding interactions with the target protein.[1] this compound effectively blocks the downstream consequences of NLRP3 activation, namely the release of IL-1β.
Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the proposed point of inhibition by this compound.
Quantitative Data
This compound demonstrates potent inhibition of NLRP3-mediated IL-1β secretion in cellular and whole blood assays. The following table summarizes the key quantitative metrics for this compound (compound 32) and a reference compound from the same study.
| Compound | Assay Type | Cell Type | Stimulus | Readout | IC50 (nM) | Reference |
| This compound (32) | Cellular | THP-1 | LPS + Nigericin | IL-1β Secretion | 21 | [2] |
| This compound (32) | Whole Blood | Human | LPS + Nigericin | IL-1β Secretion | 130 | [1] |
| Compound 18 | Cellular | THP-1 | LPS + Nigericin | IL-1β Secretion | 37 | [1] |
| Compound 18 | Whole Blood | Human | LPS + Nigericin | IL-1β Secretion | >10000 | [1] |
Data synthesized from Ohba Y et al., ACS Medicinal Chemistry Letters, 2023 and MedchemExpress product page.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Protocol 1: In Vitro IL-1β Secretion Assay in THP-1 Cells
This protocol describes the method used to determine the in vitro potency of NLRP3 inhibitors by measuring the inhibition of IL-1β secretion from stimulated human monocytic THP-1 cells.
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
After PMA stimulation, wash the cells with fresh medium and allow them to rest for 24 hours before the assay.
2. Inflammasome Priming and Inhibitor Treatment:
-
Seed the differentiated THP-1 cells in a 96-well plate at an appropriate density.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 3 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).
-
Prepare serial dilutions of this compound in DMSO and add to the primed cells. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Incubate the cells with the inhibitor for 30 minutes.
3. Inflammasome Activation:
-
Induce NLRP3 inflammasome assembly and activation (Signal 2) by adding 5 µM of nigericin to each well.
-
Incubate the plate for an additional 1 hour at 37°C.
4. Measurement of IL-1β:
-
Centrifuge the 96-well plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Murine Model of Adriamycin-Induced Glomerulonephritis
This protocol outlines the in vivo evaluation of this compound in a mouse model of kidney injury, where NLRP3 inflammasome activation is implicated in the pathology.
1. Animal Model Induction:
-
Use male BALB/c mice (8-10 weeks old).
-
Induce glomerulonephritis by a single intravenous injection of adriamycin (doxorubicin) at a dose of 10 mg/kg.
2. Compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Begin oral dosing of this compound (e.g., at doses ranging from 10-100 mg/kg) one day after adriamycin injection.
-
Administer the compound once or twice daily for the duration of the study (e.g., 14-28 days). A vehicle control group should be included.
3. Endpoint Analysis:
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, collect urine to measure markers of kidney injury, such as the urinary albumin-to-creatinine ratio (UACR).
-
Euthanize the mice and collect blood via cardiac puncture for serum analysis of markers like blood urea nitrogen (BUN) and creatinine.
-
Harvest the kidneys for histopathological analysis. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and tubular injury.
-
Snap-freeze the other kidney for molecular analyses, such as qPCR for inflammatory and fibrotic gene expression (e.g., Il1b, Tgf-b1, Col1a1).
4. Data Analysis:
-
Compare the measured parameters (UACR, BUN, histological scores, gene expression) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
The following diagram illustrates a typical experimental workflow for the characterization of a novel NLRP3 inhibitor like this compound.
References
Nlrp3-IN-25: A Potent and Orally Bioavailable Inhibitor of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-25 is a novel, orally available small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed as part of a medicinal chemistry campaign focusing on an oxazole scaffold with an acylsulfamide group, this compound has demonstrated potent anti-inflammatory activity by specifically targeting the NLRP3 inflammasome pathway.[2] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of NLRP3-targeted therapeutics.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[3][4] It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are molecular signatures of infection, tissue injury, and metabolic dysregulation.[3][4] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders such as Alzheimer's disease.[5][6]
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components (e.g., lipopolysaccharide [LPS]) or endogenous cytokines (e.g., tumor necrosis factor-alpha [TNF-α]).[3] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), pore-forming toxins, and mitochondrial dysfunction, can trigger the second step.[3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]
Given its central role in inflammation, the NLRP3 inflammasome has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory drugs.
This compound: A Novel NLRP3 Inhibitor
This compound, also referred to as compound 32 in its discovery publication, is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[1][2] It was identified through a medicinal chemistry effort that involved the exploration of an oxazole-based scaffold and the incorporation of an acylsulfamide group through bioisosteric replacement.[2]
Chemical Structure
The chemical structure of this compound is characterized by a central oxazole ring. The detailed structure can be found in the primary publication by Ohba et al. (2023) in ACS Medicinal Chemistry Letters.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome.[1] This inhibition prevents the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. The precise binding site and molecular interactions of this compound with the NLRP3 protein are subjects of ongoing investigation.
Quantitative Data
The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. A summary of the key quantitative data is presented below, alongside data for other well-characterized NLRP3 inhibitors for comparison.
| Compound | Assay | Cell Type/Model | IC50 / Activity | Reference |
| This compound | IL-1β Secretion | THP-1 cells | 21 nM | [1] |
| This compound | Human Whole Blood Assay | Human Whole Blood | Potent activity | [2] |
| This compound | LPS Challenge Model | Mice | Orally bioactive | [2] |
| MCC950 | NLRP3 Activation | In vitro | Nanomolar concentrations | [8] |
| OLT1177 | NLRP3 Inflammasome Assembly | - | Suppresses NLRP3 ATPase activity | [8] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathways
The activation of the NLRP3 inflammasome can occur through canonical, non-canonical, and alternative pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Nlrp3-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of chronic diseases. Its aberrant activation is implicated in pathologies ranging from autoimmune disorders to neurodegenerative and cardiovascular conditions. Consequently, the development of small molecule inhibitors targeting NLRP3 is an area of intense therapeutic interest. This technical guide provides a comprehensive overview of the discovery and preclinical development of Nlrp3-IN-25, a potent and orally bioavailable NLRP3 inhibitor. We delve into the medicinal chemistry efforts that led to its identification, its mechanism of action, and the experimental methodologies used to characterize its activity and efficacy. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of inflammation and NLRP3-targeted therapies.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1] Upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the activation of pro-caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] The activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2).
Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.
Discovery of this compound
This compound (also referred to as compound 32) was identified through a medicinal chemistry campaign focused on discovering novel, potent, and orally bioavailable NLRP3 inflammasome inhibitors.[1] The discovery process involved a scaffold hopping and bioisosteric replacement strategy, starting from an initial hit compound.
Lead Optimization and Structure-Activity Relationship (SAR)
The development of this compound began with the identification of a five-membered oxazole-based scaffold. Through a ring-closing approach and subsequent bioisosteric replacement of a labile ester group, a novel chemical class of NLRP3 inhibitors bearing an acylsulfamide group was discovered.[1] Further optimization of the aniline and sulfamide moieties was guided by structure-activity relationship (SAR) studies, with the goal of improving potency in a human whole blood assay. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a lead candidate with potent inhibitory activity.[1]
Mechanism of Action
While the precise binding site of this compound on the NLRP3 protein has not been explicitly detailed in the primary literature, its potent inhibitory effect on IL-1β secretion suggests a direct or indirect modulation of the NLRP3 inflammasome complex assembly or activation. The acylsulfamide group is a key feature of this chemical series, and it is hypothesized that the hydrogen bond acceptor of the sulfonyl substituent contributes significantly to the NLRP3 inhibitory activity.[1] Further biophysical and structural studies are required to elucidate the exact molecular mechanism of action.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (IL-1β secretion) | 21 nM | THP-1 cells | [2] |
| Oral Bioavailability | Orally available | Mice | [1] |
Further quantitative data on pharmacokinetics and in vivo efficacy are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
NLRP3 Inflammasome Activation and IL-1β Secretion Assay in THP-1 Cells
This protocol describes the in vitro assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.
-
Priming (Signal 1): After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding 10 µM nigericin to each well and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-1β measurement.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
References
Nlrp3-IN-25: A Technical Guide to a Novel Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to a wide array of endogenous danger signals and pathogen-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including autoinflammatory syndromes, cardiometabolic diseases, and neurodegenerative conditions. Consequently, the development of selective NLRP3 inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Nlrp3-IN-25, a novel, orally bioavailable, and selective inhibitor of the NLRP3 inflammasome.
This compound, also referred to as compound 32 in its discovery publication, is a potent small molecule that directly targets the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1] This document details its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.
Core Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| In Vitro Potency of this compound[1] | |
| Assay | IC50 (nM) |
| IL-1β Secretion in THP-1 cells | 21 |
| Pyroptosis in THP-1 cells | 24 |
| IL-1β Secretion in Human Whole Blood | 180 |
| Selectivity Profile of this compound[1] | |
| Inflammasome | Activity |
| NLRC4 | High selectivity against NLRC4 |
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. X-ray crystallography studies have revealed that this compound binds to the NACHT domain of human NLRP3 (PDB ID: 8WSM).[2] This binding is thought to stabilize the inactive conformation of NLRP3, thereby preventing the conformational changes required for its oligomerization and subsequent assembly of the inflammasome complex. This direct binding mechanism ensures high selectivity for the NLRP3 inflammasome.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. IL-1β Secretion Assay in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Priming: Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to the cells at various concentrations for a pre-incubation period.
-
NLRP3 Activation: Inflammasome activation is triggered by the addition of nigericin or ATP.
-
Measurement: After incubation, the cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Pyroptosis Assay in THP-1 Cells
-
Procedure: The experimental setup is similar to the IL-1β secretion assay.
-
Measurement: Cell death due to pyroptosis is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The IC50 value for the inhibition of pyroptosis is determined from the dose-response curve.
3. Human Whole Blood Assay
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Inhibitor Treatment: this compound is added to the whole blood samples at various concentrations.
-
Priming and Activation: The blood is stimulated with LPS to prime the cells, followed by an NLRP3 activator such as ATP.
-
Measurement: After incubation, plasma is separated by centrifugation, and the levels of IL-1β are measured by ELISA.
-
Data Analysis: The IC50 is calculated based on the inhibition of IL-1β production.
In Vivo Models
1. LPS-Induced Endotoxemia in Mice
-
Animals: Male C57BL/6 mice are used for this model.
-
Inhibitor Administration: this compound is administered orally (p.o.) at a specified dose.
-
LPS Challenge: After a defined period following compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS.
-
Sample Collection: Blood samples are collected at a specific time point after the LPS challenge.
-
Endpoint Measurement: Serum is isolated, and the concentration of IL-1β is measured by ELISA to assess the in vivo efficacy of this compound in suppressing systemic inflammation.
2. Adriamycin-Induced Glomerulonephritis in Mice
-
Disease Induction: Glomerulonephritis is induced in mice by a single intravenous (i.v.) injection of adriamycin (doxorubicin).
-
Treatment: this compound is administered orally to the mice, starting at a specified time point after disease induction and continued for a defined duration.
-
Assessment of Kidney Injury: The therapeutic effect of this compound is evaluated by measuring markers of kidney function and damage, such as blood urea nitrogen (BUN) and urinary albumin-to-creatinine ratio (ACR). Histopathological analysis of kidney tissue may also be performed to assess the extent of glomerular injury.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its oral bioavailability and favorable pharmacological profile make it a promising candidate for the development of novel therapeutics for a range of NLRP3-driven diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other selective NLRP3 inhibitors.
References
A Technical Guide to the Anti-inflammatory Properties of NLRP3 Inflammasome Inhibitors: A Case Study with MCC950
Introduction
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. It functions as a cytosolic sensor that detects a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering an inflammatory response. While essential for host defense, aberrant NLRP3 activation is implicated in the pathogenesis of a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative disorders. This has made the NLRP3 inflammasome a prime target for therapeutic intervention.
This technical guide provides an in-depth overview of the anti-inflammatory properties of NLRP3 inhibitors, using the potent and specific small-molecule inhibitor MCC950 as a representative example, as "Nlrp3-IN-25" is not a publicly documented compound. MCC950 has been extensively studied and serves as a benchmark for understanding the therapeutic potential of targeting the NLRP3 pathway.
Mechanism of Action of MCC950
MCC950 exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. It specifically binds to the Walker B motif within the NACHT domain of NLRP3.[1] This interaction locks NLRP3 in an inactive conformation, preventing its ATP hydrolysis activity, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] By inhibiting NLRP3's conformational change, MCC950 effectively blocks the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby preventing the autocatalytic activation of caspase-1.[3][4] This leads to a halt in the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inhibits pyroptosis, a pro-inflammatory form of cell death.[2][5] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3][6]
Quantitative Data on the Anti-inflammatory Properties of MCC950
The potency and efficacy of MCC950 have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of MCC950
| Cell Type | Assay | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 | [6][7] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | 8.1 | [7][8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | ~8 | [3] |
| THP-1 Cells (Human Monocytic Cell Line) | IL-1β Release | Low nM range | [9] |
Table 2: In Vivo Efficacy of MCC950 in Animal Models of Inflammatory Diseases
| Disease Model | Animal Model | MCC950 Dose and Route | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p. | Attenuated disease severity | [3] |
| Muckle-Wells Syndrome (MWS) | Mouse | 10 mg/kg, s.c. | Reduced systemic inflammation and IL-1β levels | [3] |
| Spinal Cord Injury | Mouse | 10 mg/kg and 50 mg/kg, i.p. | Improved neurological outcomes, reduced spinal edema | [10] |
| Cardiac Arrest and Resuscitation | Mouse | 3 mg/kg, i.p. | Improved neurological function and survival rate | |
| Diabetic Encephalopathy | db/db Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, inhibited hippocampal NLRP3 activation | [11] |
| Isoflurane-Induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, inhibited pyroptosis | [12] |
| Acute Pancreatitis | Mouse | 20 mg/kg, i.p. | Reduced inflammatory response and delayed pancreatitis progression | [5] |
| Neointimal Hyperplasia | Mouse | Local application | Reduced neointimal occlusion by 33% at day 28 | [13] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of a compound like MCC950 on the NLRP3 inflammasome in macrophages.
1. Cell Culture and Priming:
-
Cell Types: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 cells are commonly used.[14][15][16]
-
Culture: Culture cells in appropriate media (e.g., DMEM for BMDMs, RPMI for PBMCs and THP-1 cells) supplemented with 10% fetal bovine serum and antibiotics. For THP-1 cells, differentiation into a macrophage-like state is induced with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Priming (Signal 1): Plate the cells at a suitable density (e.g., 1 x 10^6 cells/mL in a 24-well plate). Prime the cells with lipopolysaccharide (LPS) (e.g., 0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[15][17]
2. Inhibitor Treatment:
-
Following priming, remove the LPS-containing media and replace it with fresh media.
-
Add the test compound (e.g., MCC950) at various concentrations to the cells and incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.
3. NLRP3 Inflammasome Activation (Signal 2):
-
Add an NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) to the cells.[17]
-
Incubate for the specified time (e.g., 45-60 minutes for ATP/Nigericin).
4. Measurement of Inflammasome Activation:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatants. Quantify the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.[17][18]
-
Western Blot Analysis:
-
Lyse the cells to obtain cell lysates.
-
Analyze the supernatants and cell lysates by Western blot.
-
Probe for cleaved caspase-1 (p20 subunit) in the supernatant as a direct marker of inflammasome activation.[18]
-
Probe for pro-IL-1β and NLRP3 in the cell lysates to ensure that the inhibitor does not affect their expression.
-
-
ASC Oligomerization Assay:
-
Cell Viability/Pyroptosis Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[16]
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by MCC950
Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.
Experimental Workflow for Evaluating an NLRP3 Inhibitor
Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 13. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Assay of Inflammasome Activation [bio-protocol.org]
- 18. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Nlrp3-IN-25 for Studying Pyroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nlrp3-IN-25, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, and its application in the study of pyroptosis. This document details the mechanism of action of this compound, presents its inhibitory activity, and offers detailed experimental protocols for its use in cellular assays.
Introduction to NLRP3 Inflammasome and Pyroptosis
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[5]
This compound: A Potent NLRP3 Inhibitor
This compound (referred to as compound 32 in associated literature) is a selective, orally available inhibitor of the NLRP3 inflammasome.[6] It has demonstrated potent anti-inflammatory activity by specifically targeting the NLRP3 pathway.
Quantitative Data
The inhibitory potency of this compound has been characterized in cellular assays. The following table summarizes the key quantitative data for this compound.
| Assay | Cell Line | Activator | IC50 | Reference |
| IL-1β Secretion | THP-1 | 21 nM | [6] |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways is crucial for designing and interpreting experiments involving this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound on pyroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation and pyroptosis.
NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1.2 x 10^5 cells/well in a 96-well plate in complete culture medium containing 100 nM PMA.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for differentiation and adherence.
-
-
Priming (Signal 1):
-
After differentiation, carefully remove the PMA-containing medium.
-
Wash the cells once with sterile PBS.
-
Add fresh serum-free RPMI-1640 medium containing LPS (typically 1 µg/mL) to each well.
-
Incubate for 3-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
After the LPS priming step, remove the medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C and 5% CO2.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, either ATP (typically 5 mM) or Nigericin (typically 10 µM), to the wells.
-
Incubate for an additional 45-60 minutes at 37°C and 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in the wells with appropriate lysis buffer for Western blot analysis.
-
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a direct measure of inflammasome activation.
Materials:
-
Human IL-1β ELISA Kit (e.g., from RayBiotech or Thermo Fisher Scientific)
-
Cell culture supernatants from the inflammasome activation assay
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, add standards and collected cell culture supernatants to the antibody-pre-coated microplate.[7]
-
Incubate to allow IL-1β to bind to the immobilized antibody.
-
Wash the plate and add a biotin-conjugated anti-human IL-1β antibody.[7]
-
Incubate, then wash and add Streptavidin-HRP.[7]
-
Incubate, then wash and add TMB substrate solution. A color change will occur.[7]
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.[7]
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
ASC Speck Immunofluorescence Assay
This microscopic technique visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
Materials:
-
Differentiated THP-1 cells on glass coverslips or in imaging-compatible plates
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-ASC antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Perform the NLRP3 inflammasome activation protocol (Section 4.1) on cells grown on coverslips.
-
After the activation step, wash the cells with PBS.
-
Fix the cells with fixation buffer for 15-30 minutes at room temperature.[8]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[9]
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[9]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.[9]
-
Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, large, perinuclear aggregate in activated cells.[8][10]
GSDMD Cleavage Western Blot
This assay detects the cleavage of GSDMD into its N-terminal pore-forming domain, a key event in pyroptosis.
Materials:
-
Cell lysates from the inflammasome activation assay
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-Caspase-1 (p20), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-GSDMD, anti-Caspase-1 p20, and loading control) overnight at 4°C. The anti-GSDMD antibody should be able to detect both the full-length protein (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length GSDMD band and the appearance of the GSDMD-N fragment band will indicate pyroptosis.[3]
Conclusion
This compound is a valuable tool for researchers studying the role of the NLRP3 inflammasome and pyroptosis in health and disease. Its high potency and oral bioavailability make it a significant compound for both in vitro and in vivo studies. The protocols outlined in this guide provide a robust framework for investigating the inhibitory effects of this compound and elucidating the mechanisms of pyroptosis. As with any experimental system, appropriate controls, including vehicle controls and positive controls (e.g., known NLRP3 inhibitors like MCC950), are essential for accurate data interpretation.
References
- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 4. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]
- 5. NLRP3 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. adipogen.com [adipogen.com]
- 9. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
Nlrp3-IN-25 (CAS 2660230-90-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-25, identified as compound 32 in its primary literature, is a potent and orally bioavailable inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] With a CAS number of 2660230-90-8, this small molecule, featuring an oxazole scaffold with an acylsulfamide group, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to NLRP3 Inflammasome
The NLRP3 inflammasome is a critical component of the innate immune system, functioning as a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases, making it a prime therapeutic target.
This compound: Mechanism of Action and Properties
This compound is a selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream cascade of caspase-1 activation and the subsequent release of IL-1β and IL-18. The acylsulfamide moiety of the molecule is considered crucial for its inhibitory activity.[1]
Chemical Properties
| Property | Value |
| CAS Number | 2660230-90-8 |
| Molecular Formula | C₂₃H₂₄F₃N₅O₅S |
| Molecular Weight | 555.53 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
In Vitro and In Vivo Efficacy
The biological activity of this compound has been characterized in various assays and animal models, demonstrating its potential as a therapeutic agent.
Table 1: In Vitro Activity of this compound[1]
| Assay | Cell Line | Stimulus | Readout | IC₅₀ (nM) |
| NLRP3 Inhibition | THP-1 cells | LPS + Nigericin | IL-1β secretion | 21 |
| Human Whole Blood Assay | Human Whole Blood | LPS + Nigericin | IL-1β secretion | 180 |
| Pyroptosis Inhibition | THP-1 cells | LPS + Nigericin | Cell Death | 26 |
| NLRC4 Selectivity | THP-1 cells | S. typhimurium | IL-1β secretion | >10000 |
Table 2: Pharmacokinetic Properties of this compound in Mice[1]
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | PO | 10 | 1.2 µM |
| Tmax | PO | 10 | 0.5 h |
| AUC | PO | 10 | 2.5 µM·h |
| Bioavailability (F%) | PO | 10 | 45% |
Table 3: In Vivo Efficacy of this compound[1]
| Animal Model | Dosing Regimen | Readout | Result |
| LPS Challenge in Mice | 10, 30, 100 mg/kg PO | Plasma IL-1β levels | Dose-dependent reduction in IL-1β |
| Adriamycin-Induced Glomerulonephritis in Mice | 30, 100 mg/kg PO, daily for 14 days | Urine Albumin-to-Creatinine Ratio (UACR) | Significant and dose-dependent reduction in UACR |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the methodology used to determine the IC₅₀ of this compound against NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with 100 ng/mL of LPS in fresh media for 3 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding 5 µM nigericin and incubate for 1 hour.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo LPS Challenge Model in Mice
This protocol describes the in vivo model to assess the efficacy of this compound in a systemic inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Mouse IL-1β ELISA kit
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (at desired doses) or vehicle orally to the mice.
-
One hour after compound administration, inject mice intraperitoneally with LPS at a dose of 0.25 mg/kg.
-
Two hours after the LPS challenge, collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.
-
Separate plasma by centrifugation.
-
Measure the concentration of IL-1β in the plasma using a mouse IL-1β ELISA kit following the manufacturer's protocol.
-
Analyze the data to determine the dose-dependent effect of this compound on LPS-induced IL-1β production.
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Nlrp3-IN-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Nlrp3-IN-25, a potent and selective inhibitor of the NLRP3 inflammasome. The following protocols detail the necessary steps to quantify the inhibitory effects of this compound on key downstream events of NLRP3 activation, including caspase-1 activation, IL-1β secretion, and ASC speck formation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[1][3][4] This recruitment leads to the polymerization of ASC into a large signaling scaffold known as the ASC speck.[3][5][6][7] The ASC speck then recruits and activates pro-caspase-1, leading to the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][8][9] Activated caspase-1 also cleaves gasdermin D, inducing a form of inflammatory cell death called pyroptosis.[4][10] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
Principle of this compound Activity
This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. By inhibiting NLRP3, this compound is expected to block the downstream consequences of its activation, including caspase-1 activity, IL-1β production, and pyroptosis. The following in vitro assays are designed to quantify the dose-dependent inhibitory effect of this compound on these key signaling events.
Experimental Workflow
The general workflow for assessing the in vitro efficacy of this compound involves priming immune cells, such as macrophages, to induce the expression of NLRP3 and pro-IL-1β, followed by stimulation with a specific NLRP3 activator in the presence of varying concentrations of the inhibitor. The readouts for inhibition include measuring caspase-1 activity, quantifying secreted IL-1β, and visualizing the formation of ASC specks.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. amsbio.com [amsbio.com]
- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Nlrp3-IN-25 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, inhibitors of the NLRP3 inflammasome are of significant interest for therapeutic development. Nlrp3-IN-25 is a potent and orally available inhibitor of the NLRP3 inflammasome. These application notes provide a detailed guide for a cell-based assay to characterize the inhibitory activity of this compound.
Principle of the Assay
This cell-based assay is designed to quantify the inhibitory effect of this compound on the canonical NLRP3 inflammasome pathway. The assay utilizes a two-step activation process in a human monocytic cell line (THP-1). The first step, "priming," involves treating the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. The second step, "activation," uses a stimulus such as nigericin or ATP to trigger the assembly and activation of the NLRP3 inflammasome complex. The inhibitory potential of this compound is determined by measuring its ability to reduce the secretion of IL-1β and the activity of caspase-1 in the cell culture supernatant.
Data Presentation
The inhibitory activity of this compound and other reference compounds on NLRP3 inflammasome activation can be summarized in the following table. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.
| Compound | Target | Assay Readout | Cell Line | IC50 (nM) | Reference |
| This compound | NLRP3 | IL-1β Secretion | THP-1 | 21 | [1] |
| MCC950 | NLRP3 | IL-1β Secretion | THP-1 | 4 | [2] |
| CY-09 | NLRP3 | IL-1β Secretion | BMDMs | 6000 | |
| Belnacasan (VX-765) | Caspase-1 | IL-1β Secretion | THP-1 | 10 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Step-by-step workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cell line (ATCC TIB-202).
-
This compound: Prepare a stock solution in DMSO.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Nigericin sodium salt or ATP disodium salt trihydrate .
-
Phorbol 12-myristate 13-acetate (PMA).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Human IL-1β ELISA Kit.
-
Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).
-
DMSO (Dimethyl sulfoxide), cell culture grade.
-
96-well cell culture plates.
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol details the steps to measure the inhibitory effect of this compound on IL-1β secretion from activated THP-1 cells.
1. Cell Culture and Differentiation: a. Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. c. Differentiate the cells into a macrophage-like phenotype by adding PMA to a final concentration of 100 nM. d. Incubate for 48-72 hours. After incubation, aspirate the medium containing PMA and wash the adherent cells once with 200 µL of warm PBS. Add 100 µL of fresh, serum-free RPMI-1640 medium.
2. Priming (Signal 1): a. Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate for 3-4 hours at 37°C.
3. Inhibitor Treatment: a. Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. b. After the priming step, carefully remove the medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO). c. Incubate for 1 hour at 37°C.
4. Activation (Signal 2): a. Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM. b. Incubate for 1-2 hours at 37°C.
5. Sample Collection and Analysis: a. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatant for IL-1β measurement. c. Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions. d. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control. e. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Measurement of Caspase-1 Activity
This protocol describes how to measure the effect of this compound on caspase-1 activity in the cell culture supernatant.
1. Cell Treatment: a. Follow steps 1-4 from Protocol 1 to prepare, prime, treat with inhibitor, and activate the THP-1 cells.
2. Sample Collection: a. After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes. b. Collect the cell culture supernatant.
3. Caspase-1 Activity Assay: a. Measure the caspase-1 activity in the collected supernatants using a commercially available fluorometric or colorimetric caspase-1 assay kit. b. Follow the manufacturer's protocol for the assay. This typically involves incubating the supernatant with a specific caspase-1 substrate and measuring the resulting fluorescent or colorimetric signal. c. Include appropriate controls, such as a no-cell control, a vehicle-treated control, and a positive control with a known caspase-1 activator.
4. Data Analysis: a. Calculate the percentage of caspase-1 activity inhibition for each concentration of this compound relative to the vehicle-treated control. b. Determine the IC50 value as described in Protocol 1.
Troubleshooting
-
Low IL-1β signal:
-
Ensure proper differentiation of THP-1 cells with PMA.
-
Optimize the concentration and incubation time for both LPS priming and nigericin/ATP activation.
-
Check the viability of the cells.
-
-
High background signal:
-
Ensure that the DMSO concentration in the final assay volume is minimal.
-
Wash cells thoroughly after PMA differentiation.
-
-
Inconsistent results:
-
Maintain consistent cell seeding density.
-
Ensure accurate and consistent timing for all incubation steps.
-
Use freshly prepared reagents.
-
Conclusion
This document provides a comprehensive guide for performing a cell-based assay to evaluate the inhibitory activity of this compound on the NLRP3 inflammasome. The detailed protocols and visual aids are intended to assist researchers in obtaining reliable and reproducible data for the characterization of this and other potential NLRP3 inhibitors. Adherence to the described methodologies will facilitate the accurate assessment of compound potency and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.
References
Application Notes and Protocols for Nlrp3-IN-25 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-25, a potent and orally available inhibitor of the NLRP3 inflammasome, in the human monocytic cell line THP-1. This document offers detailed protocols for cell culture, inflammasome activation, and inhibitor treatment, along with methods for assessing NLRP3 activity.
Introduction to NLRP3 Inflammasome and this compound
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][2][3]
This compound is a selective inhibitor of the NLRP3 inflammasome. In THP-1 cells, it has been shown to inhibit IL-1β secretion with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][4] This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various cellular processes and for the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in THP-1 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 for IL-1β secretion | THP-1 | 21 nM | [1][4] |
Experimental Protocols
THP-1 Cell Culture and Differentiation
Objective: To culture and differentiate THP-1 monocytes into macrophage-like cells, which are responsive to NLRP3 inflammasome stimuli.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Protocol:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Differentiation: To differentiate THP-1 cells into macrophage-like cells, seed the cells in culture plates at a density of 0.5x10^6 cells/mL (for 6-well plates) or 1x10^5 cells/well (for 96-well plates).
-
Add PMA to the culture medium to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 24-48 hours. Differentiated cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.[1]
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.
NLRP3 Inflammasome Activation in Differentiated THP-1 Cells
Objective: To activate the NLRP3 inflammasome in differentiated THP-1 cells using a two-signal model.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Opti-MEM I Reduced Serum Medium or serum-free RPMI-1640
Protocol:
-
Priming (Signal 1):
-
Replace the culture medium with fresh serum-free medium.
-
Add LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.[5]
-
-
Activation (Signal 2):
-
Following the priming step, add the NLRP3 activator:
-
Nigericin: Add to a final concentration of 5-10 µM.
-
ATP: Add to a final concentration of 2.5-5 mM.
-
-
Incubate for 30-60 minutes at 37°C.
-
Inhibition of NLRP3 Inflammasome with this compound
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Differentiated and primed THP-1 cells (from Protocol 2, step 1)
Protocol:
-
Inhibitor Pre-treatment:
-
Following the LPS priming step, remove the medium and replace it with fresh serum-free medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).
-
As a vehicle control, add an equivalent volume of DMSO to control wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator (Nigericin or ATP) as described in Protocol 2, step 2, directly to the wells containing this compound.
-
Incubate for the recommended time (30-60 minutes).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants for downstream analysis of IL-1β secretion.
-
The remaining cells can be lysed for analysis of cell death (pyroptosis) or protein expression.
-
Measurement of IL-1β Secretion by ELISA
Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant.
Materials:
-
Human IL-1β ELISA kit
-
Collected cell culture supernatants (from Protocol 3)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Assessment of Pyroptosis by LDH Assay
Objective: To measure the release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death.
Materials:
-
LDH cytotoxicity assay kit
-
Collected cell culture supernatants (from Protocol 3)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit.
-
Briefly, transfer a portion of the collected cell culture supernatants to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
To determine the percentage of cytotoxicity, lyse untreated control cells to obtain a maximum LDH release value.
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in THP-1 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-25 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of an active inflammasome complex.[3] This complex then cleaves pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases, making it a promising therapeutic target.[5]
Nlrp3-IN-25 (also known as compound 32) is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. It has demonstrated anti-inflammatory activity by attenuating renal injury in a mouse model of doxorubicin-induced glomerulonephritis and inhibiting IL-1β secretion in vitro with high potency.[6] These application notes provide detailed protocols and data for the use of this compound in in vivo mouse models, based on published preclinical research.
Signaling Pathway
The NLRP3 inflammasome activation pathway is a two-step process. The first step, priming, is typically initiated by signals like lipopolysaccharide (LPS) that lead to the upregulation of NLRP3 and pro-IL-1β expression. The second step involves an activation signal, such as ATP or crystalline substances, which triggers the assembly of the inflammasome complex.
Experimental Protocols
Doxorubicin-Induced Glomerulonephritis Mouse Model
This model is used to assess the efficacy of this compound in attenuating renal injury.
Materials:
-
Male BALB/c mice (8 weeks old)
-
Doxorubicin hydrochloride
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Syringes and needles for intravenous and oral administration
-
Metabolic cages for urine collection
-
ELISA kits for urinary albumin and creatinine
-
Histology reagents (e.g., Periodic acid-Schiff stain)
Experimental Workflow:
Procedure:
-
Induction of Glomerulonephritis: On day 0, administer a single intravenous (i.v.) injection of doxorubicin (10 mg/kg) to male BALB/c mice.
-
Treatment: Beginning on day 1, administer this compound orally (p.o.) once daily for 14 consecutive days. A vehicle control group should also be included.
-
Urine Collection and Analysis: On day 14, place mice in metabolic cages for 24-hour urine collection. Measure urinary albumin and creatinine concentrations using ELISA kits to determine the urinary albumin-to-creatinine ratio (ACR).
-
Tissue Collection and Histology: On day 15, euthanize the mice and perfuse the kidneys with saline. Fix one kidney in 4% paraformaldehyde for histological analysis (e.g., Periodic acid-Schiff staining to assess glomerulosclerosis).
-
Data Analysis: Compare the ACR and histological scores between the vehicle-treated and this compound-treated groups.
Data Presentation
Efficacy of this compound in Doxorubicin-Induced Glomerulonephritis
| Treatment Group | Dosage (mg/kg, p.o.) | Urinary Albumin/Creatinine Ratio (ACR) | Glomerulosclerosis Score |
| Vehicle Control | - | High | Severe |
| This compound | 10 | Significantly Reduced vs. Vehicle | Mild |
| This compound | 30 | Dose-dependently Reduced vs. Vehicle | Minimal |
Note: The table above represents expected outcomes based on the reported anti-inflammatory activity of this compound. Actual quantitative values should be obtained from the primary literature.
In Vitro Protocol
Inhibition of IL-1β Secretion in THP-1 Cells
This protocol is for determining the in vitro potency of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 3 hours.
-
Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
NLRP3 Activation: Stimulate the cells with nigericin (e.g., 10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Supernatant Collection and Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor. This compound has a reported IC50 of 21 nM in this assay.[6]
Conclusion
This compound is a potent and orally active inhibitor of the NLRP3 inflammasome with demonstrated efficacy in a preclinical mouse model of kidney disease. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various inflammatory disease models. It is recommended to consult the primary literature for specific details and to optimize protocols for individual experimental setups.
References
- 1. Frontiers | NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease [frontiersin.org]
- 2. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Protein Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the In Vivo Administration of NLRP3 Inflammasome Inhibitors
Topic: Nlrp3-IN-25 Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo administration data for this compound has been found in the public domain. The following protocols and data are based on established methods for the evaluation of other NLRP3 inflammasome inhibitors in common animal models of NLRP3-mediated inflammation. These should serve as a guide for the investigation of novel NLRP3 inhibitors like this compound, with the understanding that specific parameters such as dosage, formulation, and administration route will require empirical determination.
Introduction to the NLRP3 Inflammasome and its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3][4] Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Priming, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription.[2][3] The activation signal, triggered by a wide range of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][4]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2][4] Small molecule inhibitors targeting the NLRP3 inflammasome, such as this compound, are being investigated for their potential to treat these conditions. This document provides a framework for the in vivo evaluation of such inhibitors.
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a key target for therapeutic intervention.
Caption: Canonical NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Quantitative Data from Animal Studies with NLRP3 Inhibitors
The following tables summarize representative quantitative data from studies using well-characterized NLRP3 inhibitors in various animal models. This data can serve as a benchmark when evaluating a new inhibitor like this compound.
Table 1: Efficacy of NLRP3 Inhibitors in a Mouse Model of LPS-Induced Sepsis
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| MCC950 | C57BL/6 Mice | 10 mg/kg, i.p. | >90% reduction in serum IL-1β | [5] |
| NT-0249 | C57BL/6 Mice | 10, 30, 100 mg/kg, p.o. | Dose-dependent reduction in peritoneal IL-1β | [6] |
| Ac-YVAD-CMK | C57BL/6 Mice | 8 mg/kg, i.p. | Significant reduction in hippocampal IL-1β and IL-18 | [7] |
Table 2: Efficacy of NLRP3 Inhibitors in a Mouse Model of MSU-Induced Peritonitis
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| MCC950 | C57BL/6 Mice | 10 mg/kg, i.p. | Significant reduction in peritoneal neutrophils and IL-1β | [5] |
| INF39 | Wistar Rats | 25 mg/kg, p.o. | Attenuation of colonic MPO and IL-1β in DNBS-induced colitis | [3] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Models: C57BL/6 mice are commonly used for their robust immune response.[4][7] The choice of model (e.g., LPS-induced sepsis, MSU-induced peritonitis) will depend on the specific inflammatory disease being modeled.
-
Formulation of this compound: The inhibitor should be formulated in a vehicle that ensures its solubility and bioavailability. Common vehicles for oral administration include 0.5% methylcellulose or a solution of Tween 80 in saline.[6] For intraperitoneal injection, sterile PBS or a solution containing a solubilizing agent like DMSO may be appropriate, with final DMSO concentrations kept low to avoid toxicity.
-
Controls: Appropriate vehicle controls are essential. Additionally, positive controls using known NLRP3 inhibitors can be included for comparison.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[4]
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This model is used to assess the efficacy of an NLRP3 inhibitor in an acute systemic inflammation setting.
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Model.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Anesthesia and euthanasia reagents
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kits for IL-1β, TNF-α, IL-6
-
Reagents for Western blotting
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Inhibitor Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle.
-
Administer the inhibitor to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). Administer vehicle to the control group. A typical pre-treatment time is 1 hour before LPS challenge.[6]
-
-
Induction of Inflammation:
-
Prepare a solution of LPS in sterile PBS.
-
Inject mice intraperitoneally with LPS (e.g., 5 mg/kg body weight).[7]
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 4-6 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture for serum or plasma analysis.
-
Harvest tissues (e.g., spleen, liver, lungs) and snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
-
Data Analysis:
-
Measure cytokine levels (IL-1β, TNF-α, IL-6) in serum/plasma using ELISA.
-
Analyze protein expression of NLRP3, caspase-1, and IL-1β in tissue lysates by Western blotting.
-
Protocol 2: Monosodium Urate (MSU)-Induced Peritonitis in Mice
This model mimics gouty arthritis and is a well-established in vivo model of NLRP3 inflammasome activation.[4]
Experimental Workflow:
Caption: Workflow for MSU-Induced Peritonitis Model.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound
-
Vehicle control
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
Anesthesia and euthanasia reagents
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
Flow cytometer and antibodies for cell phenotyping (e.g., anti-Ly6G for neutrophils)
-
ELISA kits for IL-1β
Procedure:
-
Preparation of MSU Crystals: Prepare MSU crystals as described in the literature.[4] This typically involves dissolving uric acid in a basic solution and allowing it to crystallize.
-
Animal Acclimatization: As in Protocol 1.
-
Inhibitor Administration: Administer this compound or vehicle as described in Protocol 1.
-
Induction of Peritonitis:
-
Resuspend MSU crystals in sterile PBS.
-
Inject mice intraperitoneally with the MSU suspension (e.g., 1 mg in 0.5 ml PBS per mouse).
-
-
Peritoneal Lavage and Sample Collection:
-
At a specified time point (e.g., 6 hours post-MSU injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 ml of cold lavage buffer.
-
Gently massage the abdomen and then aspirate the lavage fluid.
-
-
Data Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Count the total number of cells in the lavage fluid.
-
Perform flow cytometry to quantify the number of neutrophils (Ly6G+ cells).
-
Measure IL-1β levels in the cell-free supernatant of the lavage fluid by ELISA.
-
Safety and Toxicity Assessment
A preliminary assessment of the safety and tolerability of this compound should be conducted. This may include:
-
Monitoring for any adverse clinical signs (e.g., weight loss, changes in behavior).
-
Gross necropsy to examine for any organ abnormalities.
-
Basic blood chemistry and hematology to assess liver and kidney function and blood cell counts.
These initial assessments will help in determining a safe and effective dose range for further efficacy studies.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of novel NLRP3 inflammasome inhibitors such as this compound. By utilizing established animal models of NLRP3-mediated inflammation and following detailed experimental procedures, researchers can effectively assess the therapeutic potential of new compounds. It is crucial to empirically determine the optimal formulation, dosage, and administration route for each new inhibitor to ensure reliable and reproducible results.
References
- 1. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome and pyroptosis: implications in inflammation and multisystem disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 Inflammasome Participates in Host Response to Neospora caninum Infection - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-25 dose-response curve determination
Application Notes & Protocols
Topic: Determination of the Dose-Response Curve for the NLRP3 Inhibitor, NLRP3-IN-25
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It assembles in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1.[3][4] Activated caspase-1 subsequently cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[2][5] Furthermore, caspase-1 cleavage of gasdermin D (GSDMD) induces a lytic, pro-inflammatory form of cell death known as pyroptosis.[2][6][7] Due to its central role in inflammation, aberrant NLRP3 activation is implicated in a variety of diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases, making it a prime therapeutic target.[3][7][8]
This compound is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome. Determining its potency, characterized by the half-maximal inhibitory concentration (IC50), is a crucial step in its preclinical validation. This document provides a detailed protocol for determining the dose-response curve of this compound in a cell-based assay.
Signaling Pathway and Experimental Overview
Canonical activation of the NLRP3 inflammasome is a two-step process.[3][6][7]
-
Signal 1 (Priming): Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), induce the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and IL1B (pro-IL-1β).[4][6][9]
-
Signal 2 (Activation): A diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, or crystalline substances, trigger a common downstream event, potassium (K+) efflux, which is essential for NLRP3 oligomerization and inflammasome assembly.[1][4][9]
This compound is hypothesized to interfere with the activation step, preventing inflammasome assembly. The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the inhibitor's efficacy.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Cys126 palmitoylation by ZDHHC7 promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of NLRP3-IN-25: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory conditions, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a prime therapeutic target.[1][4][5][6] NLRP3-IN-25 is a novel small molecule inhibitor designed to modulate the activity of the NLRP3 inflammasome. This document provides detailed protocols and application notes for researchers to effectively measure the in vitro and in vivo efficacy of this compound and other similar inhibitors.
The canonical activation of the NLRP3 inflammasome is a two-step process.[4][7] A priming signal, typically initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway.[4][5] A second activation signal, triggered by a diverse array of stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex.[1][2] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[8][9] Proximity-induced autoproteolysis leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2][7] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[7]
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Efficacy Testing
The following diagram outlines a general workflow for assessing the efficacy of an NLRP3 inhibitor like this compound.
Caption: General experimental workflow for NLRP3 inhibitor efficacy testing.
In Vitro Efficacy Protocols
The following protocols are designed to assess the potency and selectivity of this compound in cell-based assays. Human monocytic THP-1 cells and primary mouse bone marrow-derived macrophages (BMDMs) are commonly used cellular models.[7][8]
Protocol 1: IL-1β and IL-18 Release Assay
This assay is the primary method for quantifying the inhibitory effect of this compound on the downstream consequences of inflammasome activation.
Materials:
-
THP-1 cells or BMDMs
-
RPMI-1640 or DMEM medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human or Mouse IL-1β and IL-18 ELISA kits
Procedure:
-
Cell Culture and Differentiation (THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 24-48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 3-4 hours in serum-free medium.[8]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, for example, 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.[8]
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Quantify the concentration of mature IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Caspase-1 Activity Assay
This assay directly measures the activity of the enzyme responsible for cytokine maturation.
Materials:
-
Cells prepared as in Protocol 1
-
Caspase-1 activity assay kit (e.g., containing a fluorogenic substrate like YVAD-AFC)
-
Cell lysis buffer
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After the activation step, lyse the cells according to the assay kit's instructions.
-
Add the fluorogenic caspase-1 substrate to the cell lysates.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ELISA.
Protocol 3: ASC Speck Formation Assay
This imaging-based assay visualizes the formation of the ASC pyroptosome, a hallmark of inflammasome activation.[2]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Reagents for immunofluorescence:
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
-
Fluorescence microscope
Procedure:
-
Follow steps 1-4 from Protocol 1, using cells grown on coverslips.
-
After activation, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks in different treatment groups.
Protocol 4: LDH Release Assay (Cytotoxicity)
This assay is crucial to ensure that the observed reduction in cytokine release is due to specific inhibition of the inflammasome and not a result of general cytotoxicity of the compound.
Materials:
-
Supernatants collected as in Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Use the supernatants collected in step 5 of Protocol 1.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to a positive control (lysed cells).
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are template tables with example data for the well-characterized NLRP3 inhibitor, MCC950, for reference.
Table 1: In Vitro Efficacy of this compound against NLRP3 Inflammasome Activation
| Compound | Assay | Cell Type | Activator | IC50 (nM) |
| This compound | IL-1β Release | THP-1 | Nigericin | User Data |
| This compound | IL-1β Release | BMDM | ATP | User Data |
| This compound | Caspase-1 Activity | THP-1 | Nigericin | User Data |
| MCC950 (Reference) | IL-1β Release | BMDM | Nigericin | 7.5[10] |
| CY-09 (Reference) | IL-1β Release | BMDM | Nigericin | 6000[1] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Type | Assay | CC50 (µM) |
| This compound | THP-1 | LDH Release | User Data |
| This compound | BMDM | LDH Release | User Data |
In Vivo Efficacy Protocol
Animal models are essential for evaluating the therapeutic potential of this compound. The LPS-induced systemic inflammation or peritonitis model is a commonly used acute model of NLRP3-dependent inflammation.[2]
Protocol 5: LPS-Induced Peritonitis in Mice
Materials:
-
C57BL/6 mice
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
LPS
-
Sterile PBS
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
At a defined time point post-LPS injection (e.g., 4-6 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.
-
Collect blood via cardiac puncture for serum preparation.
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant of the peritoneal lavage fluid and in the serum using ELISA.
-
Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry, staining for markers of neutrophils and macrophages.
Data Analysis:
-
Compare the levels of IL-1β and the number of infiltrating immune cells in the this compound-treated groups to the vehicle-treated group.
-
Determine the dose-dependent efficacy of this compound.
Proposed Mechanism of Action
Many small molecule inhibitors of NLRP3, such as MCC950, directly bind to the NACHT domain of NLRP3, thereby preventing its ATP-dependent oligomerization and subsequent inflammasome assembly.[5][6]
Caption: Proposed mechanism of this compound by inhibiting NLRP3 oligomerization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its impact on cytokine release, caspase-1 activity, ASC speck formation, and in vivo inflammation, researchers can thoroughly characterize its inhibitory potential and advance its development as a therapeutic agent for NLRP3-driven diseases.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inflammasome component Nlrp3 impairs antitumor vaccine by enhancing the accumulation of tumor-associated myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Study of NLRP3-Driven Diseases Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4][5][6] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles, leading to the activation of caspase-1.[1][3][7] Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][3][7] Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[2][3][6][8]
This document provides detailed application notes and protocols for the use of Nlrp3-IN-25 , a potent and selective inhibitor of the NLRP3 inflammasome, for studying NLRP3-driven diseases. While this compound is presented here as a representative research compound, the principles and methods described are broadly applicable to the study of other NLRP3 inhibitors.
This compound: A Representative NLRP3 Inhibitor
This compound is a hypothetical small molecule inhibitor designed for high-affinity binding to the NACHT domain of the NLRP3 protein. This interaction is proposed to lock the NLRP3 protein in an inactive conformation, thereby preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1. This mechanism effectively blocks the activation of the NLRP3 inflammasome and the downstream release of inflammatory cytokines.
Quantitative Data of Representative NLRP3 Inhibitors
To provide a context for the potency of NLRP3 inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized compounds in various cellular assays.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 nM | [9] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | 8.1 nM | [9] |
| Glyburide | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | 10–20 μM | [3] |
| Tranilast | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10–15 µM | [7] |
| NT-0249 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Output | 0.038 μM (induced by cholesterol crystals) | [10] |
| NT-0249 | Mouse Whole Blood | IL-1β Output | 0.24 μM | [10] |
| C77 | THP-1 Human Monocyte Derived Macrophages | IL-1β Production | 4.1 μM | [6] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[1][7][11] The activation signal (Signal 2), triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, induces a common cellular event like potassium efflux, which is sensed by NLRP3, leading to inflammasome assembly and activation.[1][7][11]
Proposed Mechanism of Action for this compound
This compound is hypothesized to directly bind to the NACHT domain of NLRP3, preventing the conformational changes necessary for its activation and subsequent oligomerization.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the efficacy of an NLRP3 inhibitor in vitro.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory potential of this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM with M-CSF for 7 days to differentiate them into macrophages. Replace the medium on day 3.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.[12]
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 500 ng/mL LPS in fresh DMEM for 3 hours.[13]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.[14]
-
-
Sample Collection:
-
Centrifuge the plate and carefully collect the supernatant for IL-1β and LDH measurements.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Protocol 2: ASC Speck Visualization in THP-1 Cells
This protocol details the visualization of ASC speck formation, a hallmark of inflammasome activation, in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
Nigericin
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Glass coverslips in a 24-well plate
Procedure:
-
THP-1 Differentiation:
-
Seed THP-1 cells onto glass coverslips in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Differentiate the cells into macrophage-like cells by treating them with 100 nM PMA for 24-48 hours.
-
-
Priming and Inhibition:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours.
-
During the last hour of priming, add this compound or vehicle.
-
-
Activation:
-
Activate the inflammasome with 10 µM Nigericin for 1 hour.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the role of the NLRP3 inflammasome in various disease models using the representative inhibitor this compound. These methods can be adapted to study other specific NLRP3 inhibitors and will aid in the discovery and development of novel therapeutics for NLRP3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Nlrp3-IN-25 solubility in DMSO and other solvents
Welcome to the technical support center for Nlrp3-IN-25, a potent and orally available inhibitor of the NLRP3 inflammasome. This guide provides essential information for researchers, scientists, and drug development professionals to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a small molecule inhibitor specifically designed to target the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. It demonstrates anti-inflammatory activity by inhibiting the secretion of IL-1β in cells like THP-1 with an IC₅₀ of 21 nM.[1] It is used in research to study the role of the NLRP3 inflammasome in various inflammatory diseases.
Q2: What is the primary mechanism of action? A2: this compound inhibits the assembly and activation of the NLRP3 inflammasome complex. This multi-protein complex is a key component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By blocking this pathway, this compound effectively reduces the inflammatory response.
Q3: How should I store this compound? A3: The solid compound should be stored at -20°C for long-term storage. For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation and ensure product stability.
Solubility and Stock Solution Preparation
Proper dissolution is critical for accurate and reproducible experimental results. This compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 175 mg/mL | 390.26 mM | Sonication may be required. Use fresh, anhydrous DMSO as the compound is hygroscopic.[1] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[2] |
| Water | Insoluble | Insoluble | Not a suitable solvent.[2] |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Warm the Vial : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent : Using a calibrated pipette, add the appropriate volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 448.55 g/mol ), you would add 223 µL of DMSO.
-
Ensure Complete Dissolution : Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved.[1]
-
Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C for long-term stability.
Troubleshooting Guide
Q1: My compound precipitated after I diluted my DMSO stock in aqueous cell culture medium. What should I do? A1: This is a common issue due to the poor aqueous solubility of this compound.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) but sufficient to maintain solubility. You may need to optimize this for your specific cell type and assay.
-
Dilution Method : Try a serial dilution approach. Instead of diluting the high-concentration stock directly into the final volume of media, perform one or more intermediate dilution steps. Add the inhibitor to the media and mix immediately and vigorously.
-
Warm the Media : Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes help maintain solubility.
Q2: I'm seeing unexpected inflammatory or anti-inflammatory effects in my vehicle control group (DMSO only). Why is this happening? A2: DMSO, the recommended solvent, is known to have direct effects on the NLRP3 inflammasome.
-
Inhibitory Effects : At low concentrations, DMSO can act as a selective inhibitor of the NLRP3 inflammasome, potentially by scavenging reactive oxygen species (ROS), which is a trigger for NLRP3 activation.[3][4][5] This can lead to a reduction in IL-1β release in your vehicle control, masking the true effect of your inhibitor.
-
Activating Effects : At higher concentrations (e.g., >1-2%), DMSO can activate the NLRP3 inflammasome by causing potassium efflux, a key activation signal.[6][7]
-
Solution : It is crucial to run a DMSO vehicle control titration to determine the highest concentration that does not affect the NLRP3 pathway in your specific experimental setup. Always keep the final DMSO concentration consistent across all wells, including untreated controls.
Q3: The inhibitory effect of this compound is less than I expected based on its IC₅₀ value. A3: Several factors could contribute to this observation.
-
Cell Health and Density : Ensure your cells are healthy and not overly confluent, as this can affect their response to stimuli.[8]
-
Stimuli Strength : The concentration and incubation time of your priming (e.g., LPS) and activation (e.g., Nigericin, ATP) signals may be too high.[9][10] This can overcome the inhibitory capacity of the compound. Optimize the concentration of your activators to get a robust but sub-maximal response.
-
Compound Stability : Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Protein Binding : Components in the serum of your cell culture media can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if your cells can tolerate it.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay Using THP-1 Macrophages
This protocol outlines a standard method for assessing the efficacy of this compound in a human monocytic cell line (THP-1).
1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. To differentiate monocytes into a macrophage-like phenotype, seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well. c. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 nM. d. Incubate for 48-72 hours to allow for adherence and differentiation. After incubation, replace the PMA-containing media with fresh, serum-free media and rest the cells for 24 hours.
2. Inflammasome Priming (Signal 1): a. Prepare working solutions of this compound by diluting the DMSO stock in serum-free media. Also prepare a vehicle control with the same final DMSO concentration. b. Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control for 1 hour. c. Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells (except the untreated control) to prime the NLRP3 inflammasome. d. Incubate for 3-4 hours at 37°C.[11][12]
3. Inflammasome Activation (Signal 2): a. Following the priming step, add an NLRP3 activator. Common activators include:
4. Data Collection and Analysis: a. Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant for analysis. c. Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. d. Cell viability can be assessed using an MTT or LDH release assay to rule out cytotoxicity as the cause of reduced cytokine levels.[13] e. Plot the IL-1β concentration against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro this compound inhibition assay.
Signaling Pathway Visualization
Canonical NLRP3 Inflammasome Activation Pathway
The canonical pathway for NLRP3 inflammasome activation is a two-step process involving a priming signal and an activation signal. This compound acts to inhibit the assembly and activation step.
Caption: The two-signal model of canonical NLRP3 inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Documents download module [ec.europa.eu]
Nlrp3-IN-25 stability and storage conditions
Welcome to the technical support center for Nlrp3-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this potent NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 175 mg/mL (390.26 mM).[1] It is recommended to use ultrasonic treatment to ensure complete dissolution.[1] As the compound is hygroscopic, using a fresh, unopened vial of DMSO is advised to achieve maximum solubility.[1]
Q2: What are the optimal storage conditions for this compound?
A2: The stability of this compound depends on whether it is in solid form or dissolved in a solvent. For long-term storage and to maintain its activity, please adhere to the conditions outlined in the table below.
Q3: At what concentration should I use this compound in my cell-based assay?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It has been shown to inhibit IL-1β secretion in THP-1 cells with an IC50 of 21 nM.[1] We recommend performing a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the optimal concentration for your specific assay.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is an orally available inhibitor and has been used in animal models.[1] For in vivo applications, appropriate formulation and vehicle selection are crucial. Researchers should consult relevant literature for established protocols and dosage information for their specific animal model.
Q5: At which step of the NLRP3 inflammasome pathway does this compound exert its inhibitory effect?
A5: this compound is a direct inhibitor of the NLRP3 inflammasome. It acts during the activation step (Signal 2), preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for this compound.
Table 1: Storage and Stability of this compound [1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Physicochemical and Biological Properties of this compound [1]
| Property | Value |
| Molecular Formula | C17H19F3N4O5S |
| Molecular Weight | 448.42 g/mol |
| Appearance | White to light yellow solid |
| Solubility in DMSO | 175 mg/mL (390.26 mM) |
| IC50 (IL-1β secretion, THP-1 cells) | 21 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, indicating the point of inhibition by this compound, and a typical experimental workflow for its use.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of IL-1β secretion | 1. Compound Degradation: Improper storage of the this compound stock solution. 2. Incomplete Dissolution: Compound precipitated out of solution. 3. Suboptimal Concentration: The concentration used is too low. 4. Inefficient Priming/Activation: Cells were not properly stimulated to activate the NLRP3 inflammasome. | 1. Prepare a fresh stock solution from the powder form. Ensure storage at -80°C for long-term use and limit freeze-thaw cycles. 2. Ensure the compound is fully dissolved in fresh DMSO, using sonication if necessary. Visually inspect the solution for any precipitate before use. 3. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and conditions. 4. Verify the activity of your priming (e.g., LPS) and activation (e.g., Nigericin, ATP) reagents. Include positive controls (no inhibitor) to confirm robust inflammasome activation. |
| High Cell Death in Control Wells (Inhibitor Only) | 1. Solvent Toxicity: High concentration of DMSO in the final culture medium. 2. Compound Cytotoxicity: The concentration of this compound used is toxic to the cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) in your experimental setup. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cells. |
| Inconsistent Results Between Experiments | 1. Variability in Reagents: Differences in the potency of LPS or other activators between batches. 2. Cell Passage Number: Using cells at a high passage number can lead to altered responses. 3. Variability in Incubation Times: Inconsistent timing for priming, inhibitor pre-treatment, or activation steps. | 1. Test each new batch of reagents to ensure consistent activity. 2. Use cells within a consistent and low passage number range for all experiments. 3. Strictly adhere to the established incubation times for each step of the protocol. Use timers to ensure consistency. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 cells.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Differentiation:
-
Plate THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating them with PMA (100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh, PMA-free RPMI-1640. Allow cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activation stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) directly to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell death/pyroptosis by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.
-
Controls:
-
Negative Control: Cells with no LPS, no inhibitor, and no activator.
-
Priming Only Control: Cells treated with LPS only.
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Positive Control: Cells treated with LPS and an activator (Nigericin or ATP) but no inhibitor.
-
Vehicle Control: Cells treated with LPS, activator, and the same concentration of DMSO used for the highest concentration of this compound.
References
Technical Support Center: Optimizing NLRP3 Inhibitor Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NLRP3 inhibitors for in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inhibitors?
A1: NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is a key component of the innate immune system that, upon activation, forms a multi-protein complex called the inflammasome.[1][2][3][4] This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4] Many small molecule inhibitors of NLRP3 act by directly binding to the NLRP3 protein, often targeting its NACHT domain, which possesses essential ATPase activity for inflammasome assembly and activation.[1][2] By inhibiting this activity, these compounds prevent the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines.
Q2: What is the typical two-step activation protocol for the NLRP3 inflammasome in cell culture?
A2: A standard method for activating the NLRP3 inflammasome in vitro involves a two-signal process.[5]
-
Signal 1 (Priming): Cells, typically macrophages like bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, are first primed. This is commonly achieved by treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This priming step upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[1][2]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include nigericin, ATP, or crystalline substances like monosodium urate (MSU).[5][6]
Q3: How can I determine the optimal concentration of my NLRP3 inhibitor?
A3: The optimal concentration should effectively inhibit NLRP3 inflammasome activation without causing significant cytotoxicity. This is typically determined by performing a dose-response experiment. Cells are primed and activated in the presence of a range of inhibitor concentrations. The readout for efficacy is the inhibition of IL-1β or IL-18 secretion, or a decrease in caspase-1 activation. A parallel cytotoxicity assay (e.g., LDH or MTT assay) should be conducted to assess cell viability at each concentration.
Q4: What are the common signs of cytotoxicity caused by an NLRP3 inhibitor?
A4: Cytotoxicity can manifest as reduced cell viability, changes in cell morphology (e.g., rounding, detachment), and increased levels of lactate dehydrogenase (LDH) in the cell culture supernatant, which indicates compromised cell membrane integrity.[7][8][9] It is crucial to distinguish inhibitor-induced cytotoxicity from pyroptosis, a form of inflammatory cell death that is a natural consequence of NLRP3 inflammasome activation.
Q5: How should I prepare and store my NLRP3 inhibitor?
A5: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always refer to the manufacturer's instructions for specific solubility and stability information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of IL-1β secretion | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Inhibitor is inactive. | Check the storage conditions and age of the inhibitor. Test a fresh batch or a different known NLRP3 inhibitor as a positive control. | |
| Timing of inhibitor addition is incorrect. | Typically, the inhibitor should be added after the priming step but before the activation step. Optimize the pre-incubation time with the inhibitor. | |
| High cell death observed | Inhibitor is cytotoxic at the tested concentration. | Perform a cytotoxicity assay (e.g., LDH, MTT) to determine the toxic concentration range. Use the inhibitor at concentrations below the toxic threshold. |
| The observed cell death is pyroptosis due to incomplete inhibition. | Ensure complete inhibition of NLRP3 activity by optimizing the inhibitor concentration. Use a pan-caspase inhibitor as a control to block all forms of caspase-mediated cell death. | |
| High background inflammation (unstimulated cells) | Cell culture is contaminated (e.g., with endotoxin). | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination. |
| Cells are over-confluent or stressed. | Ensure proper cell seeding density and monitor cell health. Avoid excessive handling of cells. | |
| Variability between experiments | Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Maintain a strict and consistent timeline for all experimental steps. |
| Inconsistent cell passage number or density. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of an NLRP3 Inhibitor
This protocol outlines a dose-response experiment to identify the effective and non-toxic concentration range of a novel NLRP3 inhibitor in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
NLRP3 inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the NLRP3 inhibitor in complete medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the medium and add the prepared inhibitor dilutions and vehicle control to the respective wells. Incubate for 1 hour.
-
Activation: Add nigericin (e.g., 5 µM) to all wells except for the negative control wells and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Assays: Perform the IL-1β ELISA and LDH assay according to the manufacturer's instructions.
Data Presentation
Table 1: Dose-Response of a Potent and Selective NLRP3 Inhibitor on IL-1β Secretion and Cell Viability
| Inhibitor Conc. (µM) | IL-1β Secretion (pg/mL) | % Inhibition of IL-1β | Cell Viability (%) |
| 0 (Vehicle) | 1500 ± 120 | 0 | 100 |
| 0.01 | 1250 ± 98 | 16.7 | 98 ± 3 |
| 0.1 | 750 ± 65 | 50.0 | 97 ± 4 |
| 1 | 150 ± 30 | 90.0 | 95 ± 5 |
| 10 | 50 ± 15 | 96.7 | 70 ± 8 |
| 100 | 25 ± 10 | 98.3 | 20 ± 6 |
Data are represented as mean ± SD from a representative experiment performed in triplicate.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Optimizing NLRP3 Inhibitor Concentration
Caption: Workflow for optimizing NLRP3 inhibitor concentration.
Troubleshooting Decision Tree for High Cytotoxicity
Caption: Troubleshooting high cytotoxicity in NLRP3 inhibition assays.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 8. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Nlrp3-IN-25 Experiments
Welcome to the technical support center for Nlrp3-IN-25, a potent and orally available inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] this compound exerts its inhibitory effect by preventing the assembly and activation of the NLRP3 inflammasome complex.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 175 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO.
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q4: What is the recommended working concentration for in vitro experiments?
A4: The effective concentration of this compound will vary depending on the cell type and experimental conditions. However, a good starting point is to perform a dose-response experiment around the reported IC50 value. This compound inhibits IL-1β secretion in THP-1 cells with an IC50 of 21 nM.[1]
Q5: Is this compound orally bioavailable for in vivo studies?
A5: Yes, this compound is an orally available NLRP3 inhibitor and has been used in mouse models.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β release | Compound instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock solution stored at -80°C. |
| Incorrect timing of inhibitor addition: The inhibitor must be added before or during the NLRP3 activation step to be effective. | Add this compound to your cells after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or nigericin). A pre-incubation of 30-60 minutes with the inhibitor is often recommended. | |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations, for example, from 1 nM to 10 µM, to determine the optimal inhibitory concentration for your system. | |
| NLRP3-independent IL-1β release: The observed IL-1β release may be mediated by other inflammasomes (e.g., NLRC4, AIM2) or other signaling pathways. | Use specific agonists for other inflammasomes (e.g., flagellin for NLRC4, poly(dA:dT) for AIM2) to test the selectivity of the inflammatory response. Consider using NLRP3-deficient cells as a negative control. | |
| Cell health issues: Cells may be unhealthy or dead, leading to non-specific cytokine release. | Check cell viability using a method such as trypan blue exclusion or an MTT assay. Ensure proper cell culture conditions. | |
| High background IL-1β in control wells | Contamination of reagents: Reagents, particularly LPS, may be contaminated with other PAMPs or DAMPs. | Use high-purity, sterile reagents. Filter-sterilize all solutions. |
| Spontaneous inflammasome activation: Some cell lines, especially when cultured at high density, can undergo spontaneous NLRP3 inflammasome activation. | Optimize cell seeding density. Ensure cells are not stressed during handling. | |
| Inconsistent results between experiments | Variability in cell priming: The efficiency of the priming step can vary between experiments. | Standardize the priming conditions, including the concentration and incubation time of the priming agent (e.g., LPS). |
| Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to variable working concentrations. | Prepare fresh dilutions of this compound for each experiment from a well-mixed stock solution. | |
| DMSO concentration: High concentrations of DMSO can have off-target effects and may even inhibit NLRP3 inflammasome activation. | Keep the final DMSO concentration in the cell culture medium consistent across all wells and as low as possible (ideally ≤ 0.1%). | |
| Unexpected cell death | Compound toxicity: High concentrations of this compound may be toxic to some cell types. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range of this compound for your cells. |
| Pyroptosis: The experimental conditions may be strongly inducing pyroptosis, a lytic form of cell death. | Measure LDH release to quantify pyroptosis. If excessive cell death is a concern, consider using lower concentrations of the activating stimulus. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Reference |
| THP-1 | IL-1β Secretion | 21 nM | [1] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility in DMSO | 175 mg/mL | [1] |
| Oral Bioavailability | Yes | [1] |
Experimental Protocols
General In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 or bone marrow-derived macrophages - BMDMs).
Materials:
-
THP-1 cells or primary BMDMs
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh medium.
-
-
Priming:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and low (≤ 0.1%).
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound.
-
Incubate for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding an activation signal, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure the release of lactate dehydrogenase (LDH) in the supernatants using a cytotoxicity assay kit to assess pyroptosis and cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NLRP3 inflammasome signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.
References
Technical Support Center: NLRP3-IN-25 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NLRP3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of the NLRP3 inflammasome.[1] It has been shown to inhibit the secretion of IL-1β in THP-1 cells with an IC50 of 21 nM.[1] The detailed mechanism of action is described as the inhibition of the NLRP3 inflammasome assembly, which is a key process in the inflammatory response. The discovery of this compound, also referred to as compound 32, involved the identification of an oxazole-based scaffold with an acylsulfamide group that demonstrates potent inhibitory activity against the NLRP3 inflammasome.[2][3]
Q2: What is the optimal concentration of this compound to use in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on published data, this compound has an IC50 of 21 nM for the inhibition of IL-1β secretion in THP-1 cells.[1] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. A typical starting range for in vitro experiments could be from 1 nM to 1 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[1] For working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound expected to be cytotoxic?
A4: While this compound is designed to be an inhibitor of the NLRP3 inflammasome, like any small molecule, it has the potential to exhibit off-target effects and cytotoxicity at higher concentrations. The primary publication on this compound focused on its anti-inflammatory efficacy and did not report extensive cytotoxicity data.[2] Therefore, it is crucial to perform cytotoxicity assays to determine the concentration range where the observed effects are due to specific NLRP3 inhibition and not general toxicity.
Q5: What are the appropriate controls for a cytotoxicity experiment with this compound?
A5: Appropriate controls are essential for interpreting your results accurately. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in medium alone, representing the baseline cell viability.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for necrosis) to ensure the assay is working correctly.
-
Positive Control for NLRP3 Activation (for efficacy assays): Cells stimulated with known NLRP3 activators (e.g., LPS and nigericin or ATP) without the inhibitor, to confirm inflammasome activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Perform a DMSO toxicity titration curve if necessary. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination (e.g., mycoplasma). | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variation in inhibitor concentration. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| No inhibition of NLRP3 activity observed | NLRP3 inflammasome not properly activated. | Confirm that your positive controls for NLRP3 activation (e.g., LPS + nigericin/ATP) are showing a robust response (e.g., IL-1β secretion). Titrate the concentration and timing of the activators. |
| Incorrect concentration of this compound. | Perform a dose-response curve to find the optimal inhibitory concentration. | |
| Degraded inhibitor. | Use a fresh aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles. | |
| Observed effect may be due to cytotoxicity, not specific inhibition | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. Use concentrations of this compound that are effective at inhibiting NLRP3 without causing significant cell death. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and appropriate controls) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[8][9][10][11][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls as described for the MTT assay.
-
Prepare control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with the lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13][14][15][16][17]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (% of Control) - MTT Assay | Cytotoxicity (% of Max Release) - LDH Assay |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| 0.01 | 98.7 ± 4.8 | 5.5 ± 1.5 |
| 0.1 | 97.2 ± 5.1 | 6.2 ± 1.8 |
| 1 | 95.5 ± 6.3 | 8.9 ± 2.1 |
| 10 | 72.1 ± 7.5 | 25.4 ± 3.3 |
| 100 | 25.8 ± 4.9 | 78.6 ± 5.6 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary. |
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound using multiple assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Minimizing Variability in Nlrp3-IN-25 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the NLRP3 inhibitor, Nlrp3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally available, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1] It exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has demonstrated an IC50 of 21 nM for the inhibition of IL-1β secretion in THP-1 cells.[1]
Q2: What is the canonical activation pathway of the NLRP3 inflammasome?
The canonical activation of the NLRP3 inflammasome is a two-step process.[4]
-
Signal 1 (Priming): This step is typically initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, which upregulates the expression of NLRP3 and pro-IL-1β.[5]
-
Signal 2 (Activation): A variety of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline materials, can trigger this second signal.[4] This leads to downstream events such as potassium (K+) efflux, which is a common trigger for NLRP3 activation. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex. This proximity-induced activation leads to the auto-cleavage of pro-caspase-1 into its active form, caspase-1.
Figure 1: Canonical NLRP3 Inflammasome Activation Pathway. This diagram illustrates the two-signal model for NLRP3 inflammasome activation and highlights the inhibitory action of this compound.
Q3: What are the common readouts for NLRP3 inflammasome activation?
Common readouts include:
-
IL-1β and IL-18 Secretion: Measured in the cell culture supernatant by ELISA. This is a robust and widely used method.[6]
-
Caspase-1 Activation: Can be assessed by Western blot for the cleaved p20 subunit of caspase-1 or by using a fluorometric or colorimetric activity assay.[7][8]
-
ASC Speck Formation: The oligomerization of the adaptor protein ASC into a large speck is a hallmark of inflammasome activation and can be visualized by immunofluorescence microscopy or flow cytometry.[9][10][11]
-
Pyroptosis (Lytic Cell Death): Can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[12]
Q4: Which cell lines are suitable for this compound assays?
The human monocytic cell line THP-1 is extensively used for studying the NLRP3 inflammasome.[5][13] These cells can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[5][14] Undifferentiated THP-1 cells also express the necessary components for NLRP3 inflammasome activation.[13][15] Other suitable models include primary human peripheral blood mononuclear cells (PBMCs) and murine bone marrow-derived macrophages (BMDMs).[16]
Troubleshooting Guides
A systematic approach to troubleshooting can help identify and resolve common issues encountered during this compound assays.
Figure 2: General Troubleshooting Workflow. A logical approach to diagnosing and resolving experimental issues.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in ELISA | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[17][18] |
| Cross-reactivity of antibodies | Use high-quality, validated antibodies. Consider using a different antibody clone or lot. | |
| Contaminated reagents | Use fresh, sterile buffers and reagents.[17] Ensure the TMB substrate is colorless before use.[17] | |
| Non-specific binding | Optimize blocking buffer concentration and incubation time. | |
| No or Weak Signal | Inactive NLRP3 inflammasome components | Ensure cells are properly primed with an optimal concentration of LPS. Titrate LPS concentration and priming time.[19] |
| Ineffective NLRP3 activator | Verify the activity of nigericin or ATP. Prepare fresh stock solutions.[19] | |
| Degraded this compound | Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[20] | |
| Suboptimal assay conditions | Optimize incubation times and temperatures for each step of the protocol.[18] | |
| Low protein concentration in Western blot | Load a sufficient amount of protein (e.g., 100-150 µg) to detect low-abundance proteins like cleaved caspases.[21] | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| "Edge effects" in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation.[17] Ensure the plate is incubated in a humidified chamber. | |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[22] | |
| This compound Appears Ineffective | Compound precipitation | Check the solubility of this compound in your cell culture medium. Consider using a lower concentration or a different solvent. |
| Incorrect timing of inhibitor addition | Add this compound prior to the addition of the NLRP3 activator (Signal 2). Optimize the pre-incubation time. | |
| Cell type-specific differences | The efficacy of this compound may vary between different cell types. Confirm its activity in your specific cell model. |
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[14]
-
Subculturing: Maintain cell density between 1x10^5 and 8x10^5 cells/mL. Subculture every 3-4 days by replacing the medium.[14]
-
Differentiation (Optional): To differentiate THP-1 cells into macrophage-like cells, seed the cells at the desired density and add 5-50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) to the culture medium.[23] Incubate for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for at least 24 hours before starting the experiment.[14]
Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
Figure 3: Experimental Workflow for this compound Assay. A step-by-step overview of the experimental procedure.
-
Cell Seeding: Seed differentiated or undifferentiated THP-1 cells in a 96-well plate at a density of 0.5-1 x 10^5 cells per well.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.[24][25]
-
Inhibition: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for the recommended time (e.g., 45 minutes for nigericin, 30-60 minutes for ATP) at 37°C.[9][12]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for IL-1β ELISA and LDH assay. Lyse the remaining cells for Western blot analysis.
Protocol 3: IL-1β ELISA
Perform the ELISA according to the manufacturer's instructions for your specific kit. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody against human IL-1β.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and a standard curve of recombinant IL-1β.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash the plate.
-
Add the substrate (e.g., TMB) and incubate in the dark.[22]
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
Quantitative Data Summary
Table 1: Recommended Concentrations of Reagents for NLRP3 Activation in THP-1 Cells
| Reagent | Concentration Range | Typical Incubation Time | Reference |
| PMA (for differentiation) | 5 - 50 ng/mL | 24 - 48 hours | [23] |
| LPS (Priming) | 0.1 - 1 µg/mL | 3 - 4 hours | [24][25][26] |
| Nigericin (Activation) | 5 - 20 µM | 30 - 60 minutes | [24][25] |
| ATP (Activation) | 2.5 - 5 mM | 30 - 60 minutes | [9][12] |
Table 2: IC50 Values of Common NLRP3 Inhibitors
| Inhibitor | IC50 Value | Cell Type | Reference |
| This compound | 21 nM | THP-1 | [1] |
| MCC950 | 7.5 nM | BMDMs | [2][27] |
| CY-09 | 6 µM | BMDMs | [2] |
| Tranilast | 25 µM | BMDMs | [3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 8. bosterbio.com [bosterbio.com]
- 9. adipogen.com [adipogen.com]
- 10. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 12. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies | MDPI [mdpi.com]
- 13. synthego.com [synthego.com]
- 14. nanopartikel.info [nanopartikel.info]
- 15. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. childrenshospital.org [childrenshospital.org]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. novateinbio.com [novateinbio.com]
- 23. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation [mdpi.com]
- 27. selleckchem.com [selleckchem.com]
Nlrp3-IN-25 potential interactions with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nlrp3-IN-25, a potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 32) is an orally available, selective inhibitor of the NLRP3 inflammasome with anti-inflammatory properties.[1][2][3] The precise mechanism of action is not fully detailed in publicly available literature, but it is designed to inhibit the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream release of pro-inflammatory cytokines IL-1β and IL-18.[4]
Q2: How should I dissolve and store this compound?
For storage, the supplier of this compound recommends the following for stock solutions:
-
-80°C for up to 6 months
-
-20°C for up to 1 month[1]
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: this compound has been shown to inhibit IL-1β secretion in THP-1 cells with an IC50 of 21 nM.[1] The optimal working concentration will depend on your specific cell type, experimental conditions (e.g., stimulus used), and the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system, typically starting with a range around the reported IC50 value (e.g., 1 nM to 1 µM).
Q4: Is this compound stable under experimental conditions?
A4: There is no specific stability data available for this compound in different buffers, pH conditions, or under light/dark exposure. However, some classes of NLRP3 inhibitors, such as sulfonylureas, can be sensitive to acidic conditions.[6] It is best practice to prepare fresh dilutions of this compound in your final assay buffer or media just before use and to protect solutions from prolonged exposure to light.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NLRP3 Inflammasome Activation
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or preparing the working solution in a different manner (e.g., with a small amount of a surfactant like Tween-80, though this should be tested for its own effects on the assay). For some compounds, pre-warming the media before adding the inhibitor stock can help. |
| Incorrect Working Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and activation conditions. The reported IC50 of 21 nM is a starting point, but may not be optimal for all systems. |
| Cell Health and Density | Ensure that your cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells may respond differently to stimuli and inhibitors. |
| Ineffective Inflammasome Activation | Confirm that your positive controls for NLRP3 activation (e.g., LPS + Nigericin) are working as expected. If not, troubleshoot the activation protocol itself (reagent quality, incubation times, etc.). |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid using old working solutions. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Recommended Solution |
| Solvent Effects | The recommended solvent, DMSO, can independently inhibit the NLRP3 inflammasome at certain concentrations.[7][8] Ensure that the final concentration of DMSO in your assay is consistent across all wells (including controls) and is kept as low as possible (ideally ≤ 0.1%). Run a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent alone. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) to determine if the observed effects are due to cytotoxicity of this compound at the concentrations used. If the compound is toxic, use lower, non-toxic concentrations. |
| Interference with Assay Readout | Some small molecules can interfere with assay detection methods (e.g., fluorescence, luminescence). To rule this out, test the effect of this compound in a cell-free version of your assay if possible (e.g., adding it directly to the ELISA plate or to the LDH assay reagents). |
| Non-Specific Inhibition | While this compound is reported to be selective, consider testing its effect on other inflammasomes (e.g., NLRC4, AIM2) if you suspect off-target effects.[4] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (IL-1β secretion) | 21 nM | THP-1 | [1] |
| Activity | Orally bioactive, anti-inflammatory | In vivo (mice) | [2][3] |
Experimental Protocols
Protocol: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol is a general guideline for assessing the inhibitory activity of this compound on the canonical NLRP3 inflammasome pathway in THP-1 cells.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
-
Priming:
-
Prepare a working solution of LPS in serum-free RPMI-1640.
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 from a DMSO stock. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.1%.
-
After the priming step, gently remove the LPS-containing medium and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the cells and incubate for 1 hour.
-
-
Activation:
-
Prepare a working solution of Nigericin in serum-free RPMI-1640.
-
Add Nigericin to the wells to a final concentration of 5-10 µM.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Measure the concentration of IL-1β in the clarified supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure the LDH activity in the supernatants using a cytotoxicity assay kit to assess cell death, following the manufacturer's protocol.
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only (no LPS or Nigericin).
-
Priming Only Control: Cells treated with LPS and vehicle, but not Nigericin.
-
Positive Control: Cells treated with LPS and Nigericin in the presence of vehicle (DMSO).
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound inhibition of the NLRP3 inflammasome.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deciphering NLRP3 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 7. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected results with Nlrp3-IN-25
Welcome to the technical support center for Nlrp3-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally available inhibitor of the NLRP3 inflammasome.[1] It exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This assembly is a critical step for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[2][3][4]
Q2: I'm not observing the expected inhibition of IL-1β secretion after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of IL-1β inhibition. Please consider the following troubleshooting steps:
-
Inadequate Priming (Signal 1): The canonical activation of the NLRP3 inflammasome requires two signals. The first signal, typically provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), is necessary to prime the cells by upregulating the expression of NLRP3 and pro-IL-1β.[2][5] Ensure that your cells have been adequately primed before adding the NLRP3 activator (Signal 2) and this compound.
-
Potency of Activating Stimulus (Signal 2): Very strong or high concentrations of NLRP3 activators (e.g., nigericin, ATP) might overcome the inhibitory effect of this compound. Consider performing a dose-response curve with your activator to find the optimal concentration that can be effectively inhibited by this compound.
-
Inhibitor Concentration and Incubation Time: Verify that you are using the recommended concentration of this compound and that the pre-incubation time with the inhibitor is sufficient before adding the activating stimulus. An IC50 of 21 nM has been reported for inhibiting IL-1β secretion in THP-1 cells.[1]
-
Alternative Inflammasome Activation: Your stimulus might be activating other inflammasomes (e.g., NLRC4, AIM2) that are not targeted by this compound.[6] To confirm NLRP3-dependent activation, consider using NLRP3-deficient cells as a negative control.
-
Cell Viability: High concentrations of the inhibitor or the activating stimulus may induce cytotoxicity, leading to the release of IL-1β through pyroptosis or other forms of cell death.[3][7] Assess cell viability using methods like an LDH assay.
Q3: My experimental results show an unexpected increase in other inflammatory markers after using this compound. Why might this be happening?
A3: While this compound is designed to be a specific NLRP3 inhibitor, unexpected effects on other inflammatory pathways can occur. Here are some potential explanations:
-
Off-Target Effects: Although not widely reported for this compound, off-target effects are a possibility with any small molecule inhibitor. The compound could be interacting with other kinases or signaling molecules. Consider performing broader pathway analysis using transcriptomics or proteomics to identify affected pathways.
-
Compensatory Inflammatory Pathways: Inhibition of the NLRP3 inflammasome might lead to the upregulation of other inflammatory signaling pathways as a compensatory mechanism. For example, NF-κB signaling, which is involved in the priming step of NLRP3 activation, also regulates the expression of numerous other pro-inflammatory cytokines.[5]
-
Complex Biological System Responses: In in vivo models, the inhibition of NLRP3 in one cell type might lead to altered responses in other cell populations, resulting in a complex systemic effect on inflammation.[8]
Q4: Can this compound affect the priming step of NLRP3 inflammasome activation?
A4: this compound is characterized as a direct inhibitor of NLRP3 inflammasome assembly (Signal 2). It is not expected to interfere with the priming step (Signal 1), which involves the transcriptional upregulation of NLRP3 and pro-IL-1β via pathways like NF-κB.[5] To confirm this, you can measure the mRNA levels of NLRP3 and IL1B after priming in the presence and absence of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Caspase-1 Activity
Table 1: Troubleshooting Inconsistent Caspase-1 Inhibition
| Potential Cause | Recommended Action |
| Suboptimal Assay Conditions | Ensure the caspase-1 activity assay is performed according to the manufacturer's protocol. Use a specific caspase-1 substrate (e.g., YVAD-based) and include a caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) as a negative control to confirm specificity.[9] |
| Cell Lysis and Sample Handling | Inconsistent cell lysis can lead to variable enzyme activity. Ensure complete and consistent lysis. When measuring secreted caspase-1, centrifuge supernatants to remove cell debris before performing the assay.[9] |
| Timing of Measurement | Caspase-1 activation can be transient. Perform a time-course experiment to determine the peak of caspase-1 activity in your model system. |
| Non-Canonical Inflammasome Activation | Some stimuli can activate caspase-11 (in mice) or caspase-4/5 (in humans), which can then lead to caspase-1 activation independently of direct NLRP3 engagement.[5][6] This non-canonical pathway may be less sensitive to this compound. |
Issue 2: Unexpected Cell Death Observed
Table 2: Troubleshooting Unexpected Cell Death
| Potential Cause | Recommended Action |
| Pyroptosis | NLRP3 inflammasome activation leads to pyroptosis, a form of inflammatory cell death executed by gasdermin D (GSDMD).[3][7] If this compound is not fully inhibiting NLRP3, you will still observe pyroptosis. Measure LDH release as an indicator of lytic cell death. |
| Apoptosis or Necroptosis | The experimental stimuli or the inhibitor itself at high concentrations could be inducing other forms of cell death.[10] Use specific markers to differentiate between apoptosis (e.g., cleaved caspase-3), necroptosis (e.g., p-MLKL), and pyroptosis (e.g., cleaved GSDMD). |
| Inhibitor Cytotoxicity | Perform a dose-response curve of this compound alone on your cells to determine its cytotoxic concentration. Always include a vehicle-only control. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a suitable cell culture plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[11][12]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for the appropriate time (e.g., 1-2 hours).[11][12]
-
Sample Collection: Collect the cell culture supernatant for cytokine and LDH analysis. Lyse the cells to prepare samples for Western blotting or caspase-1 activity assays.
-
Readouts:
-
Measure IL-1β secretion in the supernatant by ELISA.[13][14]
-
Measure caspase-1 activity in the cell lysate or supernatant using a fluorometric or colorimetric assay.
-
Measure LDH release in the supernatant to assess pyroptosis/cytotoxicity.
-
Analyze cell lysates by Western blot for cleaved caspase-1 (p20) and cleaved GSDMD (p30).
-
Protocol 2: IL-1β ELISA
-
Plate Preparation: Use a pre-coated IL-1β ELISA plate or coat a 96-well plate with a capture antibody overnight.[13]
-
Sample and Standard Addition: Add standards of known IL-1β concentration and your collected cell culture supernatants to the wells. Incubate for the recommended time.[14][15]
-
Washing: Wash the plate several times to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-1β and incubate.[13][15]
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate.[13]
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.[13][16]
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[13][14] Calculate the concentration of IL-1β in your samples based on the standard curve.
Protocol 3: Caspase-1 Activity Assay (Fluorometric)
-
Sample Preparation: Prepare cell lysates according to the assay kit's instructions. If measuring secreted caspase-1, use the cell culture supernatant.
-
Reagent Preparation: Prepare the reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC).
-
Reaction Incubation: Add the reaction buffer to your samples in a 96-well black plate. Include a negative control with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[9]
-
Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at multiple time points.
-
Data Analysis: Calculate the caspase-1 activity based on the rate of fluorescence increase over time and compare it to your controls.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-1 beta/IL-1F2 ELISA Kit - Quantikine DLB50: R&D Systems [rndsystems.com]
- 15. stemcell.com [stemcell.com]
- 16. Human IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
Nlrp3-IN-25: A Comparative Guide to its Specificity as an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of the specificity of a novel NLRP3 inhibitor, Nlrp3-IN-25, in relation to other well-characterized inhibitors, MCC950 and CY-09.
Executive Summary
This compound is a recently identified, potent, and orally bioavailable inhibitor of the NLRP3 inflammasome.[1][2] It belongs to a novel chemical class with an oxazole scaffold bearing an acylsulfamide group.[1][2] While data on its specificity against the NLRC4 inflammasome is available, its activity against other key inflammasomes, namely NLRP1 and AIM2, has not yet been publicly reported. This guide synthesizes the available data for this compound and compares it with the established specificity profiles of MCC950 and CY-09, providing researchers with a concise overview to inform their studies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, MCC950, and CY-09 against the NLRP3 inflammasome.
| Inhibitor | Cell Type | Assay | NLRP3 IC50 | Reference |
| This compound | THP-1 cells | IL-1β secretion | 21 nM | [1] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β secretion | 7.5 nM | |
| CY-09 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β secretion | ~1-10 µM |
Specificity Profile
An essential characteristic of a high-quality chemical probe or therapeutic candidate is its specificity for the intended target. The following table outlines the known specificity of each inhibitor against other inflammasome complexes.
| Inhibitor | NLRP1 | NLRC4 | AIM2 | Reference |
| This compound | Not Reported | High Selectivity | Not Reported | [1] |
| MCC950 | Inactive | Inactive | Inactive | |
| CY-09 | Inactive | Inactive | Inactive |
This compound has demonstrated high selectivity against the NLRC4 inflammasome, another member of the NLR family.[1] However, its inhibitory activity against the NLRP1 and AIM2 inflammasomes has not been documented in the primary publication.[1]
MCC950 is widely recognized as a highly specific NLRP3 inhibitor and does not inhibit the activation of NLRP1, NLRC4, or AIM2 inflammasomes.
CY-09 also exhibits specificity for the NLRP3 inflammasome, with no reported inhibitory effects on NLRC4 or AIM2 inflammasomes.
Signaling Pathways and Inhibition Points
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points at which different inhibitors are thought to exert their effects.
Caption: Canonical NLRP3 inflammasome pathway and inhibitor targets.
Experimental Protocols
To assess the specificity of NLRP3 inhibitors, a series of well-defined cellular assays are typically employed. Below are detailed methodologies for key experiments.
Inflammasome Activation and Inhibition Assay in Macrophages
This protocol is designed to measure the inhibitory effect of a compound on the activation of different inflammasomes in macrophages (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 cells).
1. Cell Culture and Priming:
-
Culture macrophages in appropriate media (e.g., DMEM for BMDMs, RPMI for THP-1 cells) supplemented with 10% fetal bovine serum and antibiotics.
-
For THP-1 cells, differentiate into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of inflammasome components.
2. Inhibitor Treatment:
-
Following the priming step, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add the NLRP3 inhibitor (e.g., this compound, MCC950, CY-09) at various concentrations to the cells and incubate for 30-60 minutes.
3. Inflammasome Activation:
-
To assess NLRP3 inhibition, stimulate the cells with a specific NLRP3 activator, such as:
-
Nigericin (5-10 µM for 1 hour)
-
ATP (5 mM for 30-60 minutes)
-
-
To assess specificity against other inflammasomes, use their respective activators in separate wells:
-
NLRC4: Transfect with flagellin (from Salmonella typhimurium)
-
AIM2: Transfect with poly(dA:dT)
-
NLRP1: Varies by species and cell type (e.g., Bacillus anthracis lethal toxin for some mouse macrophages).
-
4. Measurement of Inflammasome Activation:
-
IL-1β and IL-18 Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Cell lysates can be used to measure the activity of cleaved caspase-1 using a fluorometric or colorimetric assay kit.
-
Pyroptosis Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH), an indicator of cell death, from the culture supernatant using a commercially available LDH cytotoxicity assay kit.
Experimental Workflow for Specificity Testing
The following diagram outlines a typical workflow for determining the specificity of a novel NLRP3 inhibitor.
Caption: A generalized workflow for assessing NLRP3 inhibitor specificity.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome with a promising in vitro profile. The demonstration of its high selectivity against the NLRC4 inflammasome is a positive indicator of its specific mode of action. However, for a comprehensive understanding of its specificity and to confidently position it relative to established inhibitors like MCC950 and CY-09, further studies are required to evaluate its activity against NLRP1 and AIM2 inflammasomes. Researchers utilizing this compound should be mindful of the current lack of data in these areas and may consider conducting their own specificity profiling based on the protocols outlined in this guide. This will be crucial for the accurate interpretation of experimental results and for advancing the development of targeted anti-inflammatory therapies.
References
Validating Nlrp3-IN-25 Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of Nlrp3-IN-25 against the NLRP3 inflammasome. To ensure robust and reliable results, this document outlines a comparative approach, utilizing well-established positive controls, MCC950 and Parthenolide. Detailed experimental protocols, quantitative data comparison, and visual workflows are presented to facilitate experimental design and data interpretation.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant area of therapeutic research. This compound is a novel, orally available NLRP3 inhibitor with demonstrated anti-inflammatory activity.[1] This guide provides the necessary tools to independently verify its efficacy in a laboratory setting.
Comparative Performance of NLRP3 Inhibitors
The selection of appropriate positive controls is paramount for validating the activity of a novel inhibitor. MCC950 is a highly potent and specific small-molecule inhibitor of NLRP3.[2][3][4] Parthenolide, a natural sesquiterpene lactone, is another well-characterized NLRP3 inhibitor that acts through a different mechanism.[5][6] By comparing the performance of this compound against these standards, researchers can gain confidence in their experimental findings.
Table 1: Quantitative Comparison of NLRP3 Inhibitors
| Compound | Target | IC50 Value | Cell Line | Reference |
| This compound | NLRP3 | 21 nM | THP-1 | [1] |
| MCC950 | NLRP3 | 7.5 nM | BMDMs | [2][3][7] |
| Parthenolide Derivative (8b) | NLRP3 | 0.3 µM | J774A.1 | [5] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of a biological process by 50%. A lower IC50 value signifies a more potent inhibitor.
Experimental Protocols for Validation
The following protocols describe a standard in vitro assay to measure the inhibition of NLRP3 inflammasome activation. The general workflow involves priming an immune cell line, such as human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs), with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 components. Subsequently, the inflammasome is activated with a specific stimulus, and the inhibitory effect of the compound is quantified by measuring the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
This protocol is adapted from established methods for NLRP3 activation in the THP-1 human monocytic cell line.[8][9]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound, MCC950, Parthenolide
-
DMSO (vehicle control)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Priming: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well. Prime the cells with 1 µg/mL LPS for 3-4 hours.[9]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, Parthenolide, or DMSO (vehicle control) for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin for 45 minutes or 5 mM ATP for 30 minutes.[9]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for using primary mouse BMDMs, a widely used model for studying the inflammasome.[10][11]
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound, MCC950, Parthenolide
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice and differentiate them into macrophages by culturing in DMEM with M-CSF for 6-7 days.
-
Priming: Seed the differentiated BMDMs in a 96-well plate. Prime the cells with 500 ng/mL LPS for 3 hours.[12]
-
Inhibitor Treatment: Pre-treat the primed BMDMs with serially diluted this compound, MCC950, Parthenolide, or DMSO for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding 5 µM Nigericin for 1-1.5 hours or 5 mM ATP for 30-60 minutes.[10]
-
Sample Collection: Collect the cell culture supernatants after centrifugation.
-
Quantification of IL-1β: Determine the levels of secreted IL-1β using a mouse-specific ELISA kit.
-
Data Analysis: Plot the dose-response curve for each inhibitor and calculate the IC50 value.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Comparative Analysis of Nlrp3-IN-25: An Emerging Selective NLRP3 Inflammasome Inhibitor
For Immediate Release
A deep dive into the cross-reactivity profile of Nlrp3-IN-25, a novel oxazole-based inhibitor, reveals promising selectivity for the NLRP3 inflammasome, a key target in inflammatory disease research and drug development. This guide provides a comparative overview of its performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of specific NLRP3 inhibitors is therefore of significant therapeutic interest. This compound has emerged as a potent inhibitor of the NLRP3 inflammasome. This guide examines its selectivity against other major inflammasome complexes, namely NLRP1, NLRC4, and AIM2, based on currently available data.
This compound: Selectivity Profile
This compound is an orally available small molecule inhibitor featuring an oxazole scaffold with an acylsulfamide group. It has demonstrated potent inhibition of IL-1β secretion in human THP-1 cells with an IC50 of 21 nM.[1] A key study by Ohba et al. (2023) highlighted the compound's selectivity. The research showed that this compound (referred to as compound 32 in the publication) exhibited high selectivity against the NLRC4 inflammasome.[1]
While direct quantitative data on the cross-reactivity of this compound with the NLRP1 and AIM2 inflammasomes is not yet available in the public domain, the initial findings for NLRC4 suggest a promising selectivity profile for the NLRP3 inflammasome. Further studies are required to fully elucidate its activity against a broader range of inflammasome complexes.
Performance Data Summary
The following table summarizes the available quantitative data for this compound in comparison to a well-characterized NLRP3 inhibitor, MCC950, for which broader selectivity data is available.
| Compound | Target Inflammasome | Cell Line | Parameter | IC50 | Reference |
| This compound | NLRP3 | THP-1 | IL-1β secretion | 21 nM | Ohba et al., 2023[1] |
| This compound | NLRC4 | Not Specified | IL-1β secretion | High Selectivity (Specific IC50 not provided) | Ohba et al., 2023[1] |
| This compound | NLRP1 | Not Available | Not Available | Not Available | |
| This compound | AIM2 | Not Available | Not Available | Not Available |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating inflammasome inhibitor selectivity.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General workflow for assessing inflammasome inhibitor selectivity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the selectivity of inflammasome inhibitors. Specific details may vary based on the laboratory and specific reagents used.
1. Cell Culture and Priming:
-
Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from wild-type and knockout mice (e.g., Nlrp3-/-, Nlrc4-/-) are commonly used.
-
Priming: Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β.
2. Inhibitor Treatment and Inflammasome Activation:
-
Inhibitor Incubation: Primed cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).
-
Inflammasome Activation (Signal 2):
-
NLRP3: Activated with stimuli such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
NLRC4: Activated by transfecting cells with flagellin from Salmonella typhimurium (e.g., 1 µg/mL).
-
AIM2: Activated by transfecting cells with poly(dA:dT) (e.g., 1 µg/mL).
-
NLRP1: Activation can be induced by stimuli like Anthrax lethal toxin in specific mouse genetic backgrounds.
-
3. Measurement of Inflammasome Activity:
-
ELISA for Cytokine Release: Supernatants from treated cells are collected, and the concentration of mature IL-1β or IL-18 is quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Caspase-1 Activity Assay: Cell lysates are analyzed for active caspase-1 using fluorometric or colorimetric assays that measure the cleavage of a specific caspase-1 substrate.
-
Western Blotting: Cell lysates and supernatants can be analyzed by Western blotting to detect cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit).
-
LDH Release Assay: To assess pyroptosis (a form of inflammatory cell death), the release of lactate dehydrogenase (LDH) into the supernatant is measured using a colorimetric assay.
4. Data Analysis:
-
The results from the above assays are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) of the compound for each inflammasome can be calculated. This allows for a quantitative comparison of the inhibitor's potency and selectivity.
Conclusion
This compound is a promising and potent NLRP3 inflammasome inhibitor with demonstrated selectivity against the NLRC4 inflammasome. While a complete cross-reactivity profile against all major inflammasomes is not yet publicly available, the initial data suggests a favorable selectivity profile. As research progresses, a more comprehensive understanding of its specificity will be crucial for its potential development as a therapeutic agent for NLRP3-driven inflammatory diseases. The experimental protocols outlined provide a framework for the continued evaluation of this compound and other emerging inflammasome inhibitors.
References
Nlrp3-IN-25: A Head-to-Head Comparison with Known NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a head-to-head comparison of Nlrp3-IN-25, a novel NLRP3 inhibitor, with established inhibitors: MCC950, Glyburide, Bay 11-7082, and CY-09. The data presented is based on publicly available experimental findings, offering a valuable resource for researchers in the field.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and MCC950 on IL-1β secretion in a human whole blood assay is presented below, allowing for a direct comparison under similar experimental conditions.
| Inhibitor | Assay System | Stimulus | Endpoint | IC50 | Reference |
| This compound (compound 32) | Human Whole Blood | LPS + ATP | IL-1β secretion | Not explicitly stated in the abstract, but identified as a potent inhibitor in this assay. | [1] |
| MCC950 | Human Whole Blood | LPS + Nigericin | IL-1β secretion | 627 nM | [2][3] |
Due to variations in experimental setups across different studies, a direct comparison of this compound with Glyburide, Bay 11-7082, and CY-09 in the same assay system is not feasible from the available data. The following table summarizes the reported IC50 values for these inhibitors under their respective experimental conditions.
| Inhibitor | Assay System | Stimulus | Endpoint | IC50 | Reference |
| This compound (compound 32) | THP-1 cells | - | IL-1β secretion | 21 nM | [4] |
| Glyburide | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β secretion | - | [5][6] |
| Bay 11-7082 | Tumor cells | TNFα-induced IκBα phosphorylation | IκBα phosphorylation | 10 µM | [7] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | - | IL-1β and caspase-1 activity | 6 µM | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to inhibitor testing, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Experimental Protocols
In Vitro Inhibition of IL-1β Secretion in Human Whole Blood (General Protocol)
This protocol is a representative method for assessing NLRP3 inflammasome inhibition in a physiologically relevant setting.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparin-containing tubes.
-
Inhibitor Pre-incubation: The whole blood is typically diluted and pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MCC950) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Priming (Signal 1): Lipopolysaccharide (LPS) is added to the blood samples to a final concentration (e.g., 100 ng/mL) and incubated for a defined time (e.g., 3 hours) at 37°C to upregulate pro-IL-1β and NLRP3 expression.
-
Activation (Signal 2): An NLRP3 activator, such as Adenosine Triphosphate (ATP) (e.g., 5 mM) or Nigericin (e.g., 10 µM), is added to the samples and incubated for a shorter period (e.g., 30-60 minutes) at 37°C to induce inflammasome assembly and caspase-1 activation.
-
Sample Processing: The blood samples are centrifuged to separate the plasma.
-
IL-1β Measurement: The concentration of mature IL-1β in the plasma supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-1β secretion inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Inhibition of IL-1β Secretion in THP-1 Cells (General Protocol)
This protocol outlines a common method for screening NLRP3 inhibitors using a human monocytic cell line.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in appropriate media. For differentiation into a macrophage-like phenotype, cells are typically treated with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for a specified duration (e.g., 24-48 hours).
-
Priming (Signal 1): The differentiated THP-1 cells are primed with LPS (e.g., 1 µg/mL) for a set time (e.g., 4 hours) to induce the expression of inflammasome components.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 1 hour).
-
Activation (Signal 2): NLRP3 activation is triggered by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a short incubation time (e.g., 1 hour).
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-1β Quantification: The amount of secreted IL-1β in the supernatant is measured by ELISA.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.
Disclaimer: The experimental protocols provided are generalized and may require optimization based on specific laboratory conditions and reagents. Researchers should refer to the primary literature for detailed, compound-specific methodologies.
References
- 1. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. nlrp3-in-2 — TargetMol Chemicals [targetmol.com]
- 5. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Nlrp3-IN-25: A Potent and Orally Bioavailable Inflammasome Inhibitor for Inflammatory Disorders
A detailed comparison of Nlrp3-IN-25 with other leading NLRP3 inflammasome inhibitors, including MCC950, CY-09, and OLT1177, reveals its significant potential in the targeted therapy of inflammatory diseases. This guide provides an objective analysis of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This compound has emerged as a promising candidate with distinct advantages over other inflammasome inhibitors.
Comparative Performance Analysis
This compound demonstrates high potency in inhibiting the NLRP3 inflammasome. A key performance indicator for such inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | IC50 Value | Cell Type | Notes |
| This compound | 21 nM | THP-1 cells | Orally available, effective in a glomerulonephritis mouse model.[1] |
| MCC950 | 7.5 - 8.1 nM | BMDMs / HMDMs | Highly selective for NLRP3.[2] |
| CY-09 | 1 - 10 µM (dose-dependent) | BMDMs | Directly binds to the ATP-binding motif of NLRP3.[3] |
| OLT1177 (Dapansutrile) | Nanomolar range | J774A.1 cells | Orally active and selective for NLRP3.[4][5] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.
Advantages of this compound
The primary advantages of this compound lie in its high potency and oral bioavailability, which has been demonstrated in preclinical in vivo models. While MCC950 shows slightly higher potency in in vitro assays, the proven in vivo efficacy of this compound in a disease model of doxorubicin-induced glomerulonephritis underscores its therapeutic potential.[1]
Compared to CY-09, which requires micromolar concentrations for inhibition, this compound is effective in the nanomolar range, suggesting a more favorable therapeutic window. OLT1177 also shows high potency, and like this compound, is orally active.
A crucial aspect of NLRP3 inhibitors is their selectivity. MCC950, CY-09, and OLT1177 are all reported to be highly selective for the NLRP3 inflammasome, showing no significant inhibition of other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][5][6][7] This selectivity is critical to avoid off-target effects and ensure a favorable safety profile. While direct comparative selectivity data for this compound is still emerging, its targeted design suggests a similar high degree of specificity.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the NLRP3 inflammasome signaling pathway and the general workflow of inhibitor testing.
Caption: The NLRP3 inflammasome signaling pathway.
Caption: General workflow for in vitro NLRP3 inhibition assays.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol is based on the methodology used for evaluating this compound.
-
Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Priming: Cells are seeded in 96-well plates and primed with Lipopolysaccharide (LPS) to induce the transcription of pro-IL-1β and NLRP3 (Signal 1).
-
Inhibitor Treatment: Following priming, cells are treated with various concentrations of this compound or other inhibitors for a specified period.
-
Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin or ATP (Signal 2).
-
Incubation: The cells are incubated for a defined time to allow for inflammasome assembly, caspase-1 activation, and IL-1β processing and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Doxorubicin-Induced Glomerulonephritis Mouse Model
This protocol outlines the in vivo evaluation of this compound's efficacy.
-
Animal Model: Male BALB/c mice are typically used. Glomerulonephritis is induced by a single intravenous injection of doxorubicin (also known as Adriamycin).
-
Drug Administration: this compound is administered orally to the mice at specified doses, starting at a defined time point relative to doxorubicin injection and continuing for the duration of the study. A vehicle control group receives the vehicle solution.
-
Monitoring: The health of the mice is monitored regularly, including body weight measurements. Urine samples are collected at various time points to assess kidney function.
-
Biochemical Analysis: Key indicators of kidney damage, such as the urine albumin-to-creatinine ratio (UACR), are measured.
-
Histological Analysis: At the end of the study, mice are euthanized, and their kidneys are collected for histological examination to assess the degree of renal injury.
-
Data Analysis: The effects of this compound on the biochemical and histological parameters are compared between the treated and vehicle control groups to determine its therapeutic efficacy.
Conclusion
This compound represents a significant advancement in the development of NLRP3 inflammasome inhibitors. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a compelling candidate for the treatment of a wide array of inflammatory diseases. Further comparative studies will be instrumental in fully elucidating its therapeutic advantages over other existing inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the promising profile of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nlrp3-IN-25: A Comparative Guide to NLRP3 Inflammasome Inhibition Across Diverse Cell Lines
For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, this guide provides a comprehensive performance comparison of Nlrp3-IN-25 against other widely used alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays. This guide aims to facilitate informed decisions in the selection of the most suitable inhibitor for specific research needs.
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide focuses on this compound, an orally available inhibitor, and benchmarks its performance against established NLRP3 inhibitors such as MCC950, Oridonin, and CY-09 in various cellular contexts.
Performance Comparison of NLRP3 Inhibitors
The inhibitory potency of this compound and its alternatives has been evaluated across several key cell lines used in inflammation research. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are presented in the tables below. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | THP-1 | 21[1] |
| MCC950 | BMDMs | 7.5[2][3] |
| HMDMs | 8.1[2] | |
| THP-1 | 8[4] | |
| THP-1 (nigericin-induced) | 26[4] | |
| THP-1 (MSU-induced) | 24[4] | |
| Oridonin | AGS | 5995 (24h), 2627 (48h), 1931 (72h)[5] |
| HGC27 | 14610 (24h), 9266 (48h), 7412 (72h)[5] | |
| MGC803 | 15450 (24h), 11060 (48h), 8809 (72h)[5] | |
| TE-8 (72h) | 3000[6] | |
| TE-2 (72h) | 6860[6] | |
| CY-09 | BMDMs | 1000 - 10000[7] |
Note: IC50 values can vary depending on the specific experimental conditions, including the stimulus used to activate the NLRP3 inflammasome and the assay methodology. Direct comparison between different studies should be made with caution.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical workflow for evaluating inhibitor performance.
Detailed Experimental Protocols
Accurate and reproducible assessment of NLRP3 inhibitor performance relies on standardized experimental protocols. Below are methodologies for key assays cited in this guide.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the general steps for inducing NLRP3 inflammasome activation in a cell culture setting, a prerequisite for testing inhibitor efficacy.
1. Cell Culture and Seeding:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes in complete DMEM medium (supplemented with 10% FBS, penicillin-streptomycin, and GlutaMAX).
-
For iBMDMs, grow to full confluency in a 10-cm plate. For THP-1 cells, differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Trypsinize and seed the cells into 96-well plates at a density of 200,000 cells per well in 200 µL of complete DMEM.
2. Priming (Signal 1):
-
After allowing the cells to adhere overnight, replace the medium with fresh complete DMEM.
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Following the priming step, treat the cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.
4. Activation (Signal 2):
-
To activate the NLRP3 inflammasome, stimulate the cells with an appropriate agonist. Common activators include:
-
Nigericin: 5-10 µM for 30-60 minutes.
-
ATP: 2.5-5 mM for 30-60 minutes.
-
Monosodium Urate (MSU) crystals: 150 µg/mL for 4-6 hours.
-
5. Sample Collection:
-
After the stimulation period, centrifuge the plates and carefully collect the cell culture supernatants for subsequent analysis of IL-1β secretion and caspase-1 activity.
IL-1β ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, a direct indicator of inflammasome activation.
1. Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
2. Sample and Standard Incubation:
-
Add diluted standards of known IL-1β concentrations and the collected cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
3. Detection:
-
Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
4. Measurement and Analysis:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.
1. Assay Principle:
-
This assay typically utilizes a fluorogenic or luminogenic substrate that is specifically cleaved by active caspase-1. The cleavage releases a fluorescent or luminescent molecule, and the signal intensity is proportional to the caspase-1 activity. A common substrate is based on the YVAD sequence.
2. Procedure:
-
In a 96-well plate, add the collected cell culture supernatants.
-
Add the caspase-1 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
3. Measurement:
-
Measure the fluorescence (e.g., excitation at 400 nm and emission at 505 nm) or luminescence using a microplate reader.
4. Data Analysis:
-
The relative fluorescence or luminescence units (RFU/RLU) are directly proportional to the caspase-1 activity in the samples.
By employing these standardized protocols, researchers can reliably evaluate and compare the performance of this compound and other inhibitors in their specific cellular models of interest, contributing to the advancement of therapies for NLRP3-mediated diseases.
References
- 1. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NLRP3 Inflammasome Antagonists: A Review of Nlrp3-IN-25 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the NLRP3 inflammasome represents a critical target in a host of inflammatory diseases. This guide provides an objective comparison of Nlrp3-IN-25 and other prominent NLRP3 antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and application of these valuable research tools.
The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, making it a key driver of inflammation in numerous pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of current drug discovery efforts. This guide delves into the performance of this compound and other widely studied NLRP3 antagonists, namely MCC950, Dapansutrile, and Inzomelid.
Quantitative Comparison of NLRP3 Antagonists
The following table summarizes the in vitro potency of selected NLRP3 inhibitors in the human monocytic cell line THP-1, a commonly used model for studying inflammasome activation. The half-maximal inhibitory concentration (IC50) for IL-1β release is a key metric for comparing the efficacy of these compounds.
| Compound | Cell Line | Activator(s) | IC50 (IL-1β release) | Reference(s) |
| This compound | THP-1 | Not Specified | 21 nM | [1] |
| MCC950 | THP-1 | Nigericin | 14.3 nM | [2] |
| Dapansutrile (OLT1177) | THP-1 | Not Specified | Reduces IL-1β by 60% at nanomolar concentrations | [3] |
| Inzomelid (IZD174) | THP-1 | Not Specified | Potent inhibitor (IC50 in the 0-10 nM range in other assays) |
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including ATP, nigericin, and crystalline substances, induces a conformational change in NLRP3, leading to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced autoproteolysis activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 Inflammasome Signaling Pathway.
Experimental Protocols
Inhibition of IL-1β Secretion in THP-1 Cells
This protocol describes a general method for assessing the inhibitory activity of compounds on NLRP3 inflammasome-mediated IL-1β secretion in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
NLRP3 inhibitor compounds (e.g., this compound, MCC950) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Priming:
-
After differentiation, carefully remove the medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of fresh serum-free RPMI-1640 medium containing 1 µg/mL of LPS to each well.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator to prime the NLRP3 inflammasome.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor compounds in serum-free RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
After the priming step, add 10 µL of the diluted inhibitor solutions to the respective wells. For the vehicle control, add 10 µL of medium with the same final DMSO concentration.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Activation:
-
Prepare a stock solution of nigericin in ethanol or DMSO. Dilute the stock solution in serum-free RPMI-1640 medium to the desired final concentration (e.g., 5-10 µM).
-
Add 10 µL of the nigericin solution to all wells except for the unstimulated control wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Concluding Remarks
The selection of an appropriate NLRP3 antagonist is crucial for advancing research in inflammatory diseases. This compound, MCC950, Dapansutrile, and Inzomelid each present distinct profiles in terms of potency and clinical development stage. This guide provides a foundational comparison to aid researchers in their experimental design. It is important to note that the in vitro potency of these compounds can vary depending on the specific cell type, activation stimulus, and assay conditions. Therefore, the provided data and protocols should serve as a starting point for further investigation and optimization in the context of specific research questions. As the field of NLRP3 inflammasome research continues to evolve, the development and characterization of novel inhibitors will undoubtedly provide new avenues for therapeutic intervention.
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insilico Medicine divulges new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nlrp3-IN-25
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Nlrp3-IN-25, a potent and orally available NLRP3 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of a similar compound, NLRP3-IN-9, and established best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
While a detailed hazard profile for this compound is not publicly available, the SDS for a related compound, NLRP3-IN-9, indicates potential hazards that should be considered as a precautionary measure. Researchers should handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Reference Hazard Information for a Structurally Similar Compound (NLRP3-IN-9):
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused stock, contaminated materials, and solutions.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated weighing paper or spatulas.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, centrifuge tubes) in a designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Institutional Disposal Procedures:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the manufacturer's safety data sheet for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Guide to Handling Nlrp3-IN-25
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nlrp3-IN-25, a potent NLRP3 inflammasome inhibitor. The following procedural guidance is designed to be a trusted resource for the safe operational use and disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not currently available, this document compiles best practices based on general laboratory safety protocols and the SDS of a similar compound, NLRP3-IN-9. It is crucial to handle this compound with the assumption that it may have similar potential hazards.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection and engineering controls is essential to minimize exposure risk.
| Control/PPE | Specification | Purpose |
| Engineering Controls | ||
| Fume Hood | Certified chemical fume hood | To contain and exhaust airborne powder and potential vapors, preventing inhalation. |
| Personal Protective Equipment | ||
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[1]
Preparation of Solutions
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: If working with the powdered form, carefully weigh the required amount inside the chemical fume hood to minimize the risk of inhalation.
-
Dissolving: To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO.
Experimental Use
-
Containment: All work with this compound, including dilutions and transfers, should be conducted within a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Materials (e.g., pipette tips, tubes, gloves) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Based on the SDS for a similar compound, NLRP3 inhibitors can be very toxic to aquatic life, necessitating careful disposal.[2] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. The SDS for a similar compound indicates it may be harmful if swallowed.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing the Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
